GSK-1292263 hydrochloride
Description
The exact mass of the compound this compound is 492.1598043 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[4-[[6-(4-methylsulfonylphenyl)pyridin-3-yl]oxymethyl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4S.ClH/c1-16(2)22-25-23(31-26-22)27-12-10-17(11-13-27)15-30-19-6-9-21(24-14-19)18-4-7-20(8-5-18)32(3,28)29;/h4-9,14,16-17H,10-13,15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRLSRWCXOYGPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)N2CCC(CC2)COC3=CN=C(C=C3)C4=CC=C(C=C4)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032824-54-6 | |
| Record name | GSK-1292263 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032824546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-1292263 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58926176Y6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GSK-1292263 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-1292263 hydrochloride is a potent and orally available agonist of the G protein-coupled receptor 119 (GPR119).[1][2] It has been investigated as a potential therapeutic agent for type 2 diabetes mellitus due to its role in glucose homeostasis.[1][2][3] GPR119 is primarily expressed on enteroendocrine L-cells and K-cells in the gastrointestinal tract and on pancreatic β-cells.[4] Its activation leads to the release of incretin hormones and insulin, playing a crucial role in glucose-dependent insulin secretion. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action: GPR119 Agonism
GSK-1292263 acts as a selective agonist for the GPR119 receptor.[4] The activation of GPR119 by GSK-1292263 initiates a signaling cascade that results in the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This increase in cAMP is a key second messenger that triggers the secretion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine cells, as well as stimulating insulin release from pancreatic β-cells in a glucose-dependent manner.[5]
Signaling Pathway of GSK-1292263
The binding of GSK-1292263 to GPR119 on the surface of enteroendocrine cells and pancreatic β-cells leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets involved in hormone and insulin secretion.
Quantitative Data
The following tables summarize the quantitative data from various studies on this compound.
Table 1: In Vitro Potency of GSK-1292263
| Target | Species | Potency (pEC50) | Reference |
| GPR119 | Human | 6.9 | [1][2] |
| GPR119 | Rat | 6.7 | [1][2] |
Table 2: Pharmacodynamic Effects of GSK-1292263 in Preclinical Models (Rats)
| Study Type | Dose Range | Key Findings | Reference |
| Single Dose Administration | 3-30 mg/kg | Increased circulating GLP-1, GIP, PYY, and glucagon. | [6][7] |
| Oral Glucose Tolerance Test (OGTT) | 3-30 mg/kg | Greater increases in total GLP-1, GIP, and PYY compared to control; significant decreases in glucose AUC. | [6] |
| Intravenous Glucose Tolerance Test (IVGTT) | Not Specified | Significant increases in peak insulin response and insulin AUC(0-15 min) of 30-60%. | [6][7] |
| Hyperinsulinemic-Euglycemic Clamp | 10 or 30 mg/kg | Stimulated glucagon secretion without increasing blood glucose levels. | [6][7] |
Table 3: Pharmacodynamic Effects of GSK-1292263 in Human Studies
| Study Population | Dosing | Key Findings | Reference |
| Healthy Volunteers | Single escalating doses (10-400 mg) | Dose-dependent increase in glucose AUC(0-3 h) during OGTT; increased PYY during prandial periods. | [2][6] |
| Type 2 Diabetes Patients | Single doses (25-800 mg) | No significant effect on circulating glucose, insulin, C-peptide, or glucagon levels. | [4][8] |
| Type 2 Diabetes Patients | Multiple doses (100-600 mg/day for 14 days) | Significantly increased plasma total PYY levels by ~five-fold; no effect on active or total GLP-1 or GIP. | [4][8] |
Experimental Protocols
Preclinical Studies in Rodent Models
Objective: To evaluate the in vivo efficacy of GSK-1292263 in rodent models of diabetes.
Animal Model: Male Sprague-Dawley rats and Zucker diabetic fatty rats were commonly used.[6][7]
Drug Administration: GSK-1292263 was administered orally as a single dose (ranging from 3-30 mg/kg) or via repeat dosing.[6][7]
Key Experimental Procedures:
-
Oral Glucose Tolerance Test (OGTT): Following administration of GSK-1292263 or vehicle, rats were given an oral glucose challenge. Blood samples were collected at various time points to measure plasma levels of glucose, insulin, GLP-1, GIP, and PYY.[6]
-
Intravenous Glucose Tolerance Test (IVGTT): To assess the direct effect on insulin secretion, glucose was administered intravenously after GSK-1292263 treatment, and insulin and glucose levels were monitored.[6][7]
-
Hyperinsulinemic-Euglycemic Clamp: This technique was used to assess insulin sensitivity and glucose disposal rates in response to GSK-1292263.[6][7]
Clinical Trials in Humans
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of GSK-1292263 in healthy volunteers and patients with type 2 diabetes.
Study Design: Randomized, placebo-controlled, single- and multiple-dose escalation studies were conducted.[4][6][8]
Participant Population: Studies included healthy volunteers and patients with type 2 diabetes, who were either drug-naive or on metformin therapy.[4][8]
Drug Administration: GSK-1292263 was administered orally in a range of single doses (e.g., 25-800 mg) and multiple-dose regimens (e.g., 100-600 mg/day).[4][6][8]
Key Assessments:
-
Oral Glucose Tolerance Tests and Meal Challenges: These were used to evaluate the effects of GSK-1292263 on plasma glucose, insulin, C-peptide, glucagon, PYY, GLP-1, and GIP.[4][8]
-
Pharmacokinetic Analysis: Blood samples were collected to determine the pharmacokinetic profile of GSK-1292263, including AUC and Cmax.[2][6]
-
Safety and Tolerability: Adverse events were monitored throughout the studies.[2][6]
Conclusion
This compound is a GPR119 agonist that stimulates the release of incretins and insulin in a glucose-dependent manner. While preclinical studies in rodents demonstrated promising effects on glucose homeostasis and incretin secretion, clinical trials in patients with type 2 diabetes did not show significant improvements in glycemic control.[4][8][9] However, a notable and profound effect on increasing circulating PYY levels was observed in humans.[4][8] These findings suggest a complex pharmacology of GPR119 agonists in different species and highlight the challenges in translating preclinical efficacy to clinical outcomes for this therapeutic target. Further research may be warranted to explore the potential therapeutic applications of the marked PYY-releasing effect of GSK-1292263.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]
- 5. apexbt.com [apexbt.com]
- 6. | BioWorld [bioworld.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Gut hormone pharmacology of a novel GPR119 agonist (GSK1292263), metformin, and sitagliptin in type 2 diabetes mellitus: results from two randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to GSK-1292263 Hydrochloride: A GPR119 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of GSK-1292263 hydrochloride, a novel and orally available agonist of the G protein-coupled receptor 119 (GPR119). This document is intended to serve as a resource for researchers and professionals involved in the fields of pharmacology, medicinal chemistry, and drug development for metabolic diseases.
Chemical Structure and Physicochemical Properties
This compound is the hydrochloride salt of the parent compound GSK-1292263. The chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identity of GSK-1292263 and its Hydrochloride Salt
| Identifier | GSK-1292263 (Free Base) | This compound |
| IUPAC Name | 5-[[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methoxy]-2-(4-methylsulfonylphenyl)pyridine | Pyridine, 5-((1-(3-(1-methylethyl)-1,2,4-oxadiazol-5-yl)-4-piperidinyl)methoxy)-2-(4-(methylsulfonyl)phenyl)-, hydrochloride (1:1)[1] |
| CAS Number | 1032823-75-8[1] | 1032824-54-6[1] |
| Chemical Formula | C23H28N4O4S | C23H29ClN4O4S[1] |
| Molecular Weight | 456.56 g/mol | 493.02 g/mol [1] |
| InChI Key | AYJRTVVIBJSSKN-UHFFFAOYSA-N | QSRLSRWCXOYGPO-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Solid powder |
| Purity | >98% |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[1] |
| Shipping Conditions | Shipped at ambient temperature as a non-hazardous chemical.[1] |
Mechanism of Action and Signaling Pathway
GSK-1292263 is a potent agonist of GPR119, a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. The activation of GPR119 by GSK-1292263 initiates a signaling cascade that plays a crucial role in glucose homeostasis.
Upon binding of GSK-1292263, GPR119 couples to the Gαs subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). In pancreatic β-cells, this signaling pathway enhances glucose-dependent insulin secretion. In intestinal L-cells, it stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins then act on pancreatic β-cells to further potentiate insulin release in a glucose-dependent manner.
Pharmacological Properties and Preclinical Data
GSK-1292263 has been evaluated in various in vitro and in vivo models to characterize its pharmacological profile.
Table 3: In Vitro Activity of GSK-1292263
| Assay | Species | pEC50 |
| GPR119 Agonism | Human | 6.9 |
| GPR119 Agonism | Rat | 6.7 |
Preclinical studies in rodent models have demonstrated the potential of GSK-1292263 in modulating glucose metabolism and gut hormone secretion.
-
Oral Glucose Tolerance Test (OGTT) in Rats: In male Sprague-Dawley rats, administration of GSK-1292263 prior to an oral glucose challenge resulted in a significant decrease in glucose area under the curve (AUC). This effect was accompanied by increased levels of total GLP-1, GIP, and peptide YY (PYY) compared to vehicle-treated controls.[2]
-
Intravenous Glucose Tolerance Test (IVGTT) in Rats: GSK-1292263 treatment led to a 30-60% increase in the peak insulin response and insulin AUC(0-15 min) following an intravenous glucose challenge, which correlated with an enhanced glucose disposal rate.[2]
-
Studies in Zucker Diabetic Fatty Rats: A 6-week study in this model of type 2 diabetes showed that GSK-1292263 treatment was associated with a statistically significant increase in insulin immunoreactivity in pancreatic sections.[2]
-
Gut Hormone Secretion: In the absence of a nutrient stimulus, a single dose of GSK-1292263 (3-30 mg/kg) in male Sprague-Dawley rats increased circulating levels of GLP-1, GIP, PYY, and glucagon.[2]
Clinical Data
GSK-1292263 has been investigated in Phase I and II clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with type 2 diabetes.
-
Safety and Tolerability: In a study with healthy volunteers, single escalating doses (10-400 mg) and multiple doses were generally well-tolerated. The most common drug-related adverse effects included mild headache, dizziness, hyperhidrosis, flushing, and post-OGTT hypoglycemia.[3]
-
Pharmacokinetics: The pharmacokinetic profile of GSK-1292263 showed dose-proportionality in AUC and Cmax at lower single doses. Following repeated once-daily dosing for 5 days, drug accumulation was observed, consistent with a mean half-life of 12-18 hours.[3]
-
Pharmacodynamics in Type 2 Diabetes: In two randomized, placebo-controlled studies in subjects with type 2 diabetes, GSK-1292263 did not demonstrate a significant effect on circulating glucose, insulin, C-peptide, or glucagon levels. However, it did produce a profound, dose-dependent increase in plasma total PYY levels, with up to a five-fold increase compared to placebo. Co-administration with metformin augmented this effect.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings. Below are representative protocols for assays used to characterize GSK-1292263.
In Vitro cAMP Accumulation Assay
This protocol is a generalized procedure for determining the agonist activity of a compound at GPR119 by measuring intracellular cAMP levels.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human GPR119 are cultured in an appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: The cells are harvested and seeded into 384-well microplates at a predetermined density and incubated overnight to allow for cell attachment.
-
Compound Preparation: Serial dilutions of this compound are prepared in an appropriate assay buffer. A positive control (e.g., 10 µM forskolin) and a vehicle control (e.g., DMSO at the same final concentration as the compound dilutions) are also prepared.
-
Compound Addition: The diluted compounds, positive control, and vehicle control are added to their respective wells on the microplate.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 30 minutes) to allow for GPR119 activation and subsequent cAMP production.
-
cAMP Detection: A cAMP detection kit (e.g., HTRF, FRET, or luminescence-based) is used according to the manufacturer's instructions to measure the intracellular cAMP levels.
-
Data Analysis: The signal from each well is measured using a plate reader. A dose-response curve is generated by plotting the cAMP signal against the logarithm of the GSK-1292263 concentration. The EC50 value is then calculated using a suitable nonlinear regression model.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rats
This protocol outlines a general procedure for assessing the effect of GSK-1292263 on glucose tolerance in a rat model.
Methodology:
-
Animal Acclimatization and Fasting: Male Sprague-Dawley rats are acclimatized to the housing conditions for at least one week. Prior to the experiment, the rats are fasted overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Sample: A baseline blood sample (T= -30 min) is collected from the tail vein to measure fasting blood glucose levels.
-
Compound Administration: GSK-1292263 (e.g., 3-30 mg/kg) or the vehicle control is administered orally via gavage.
-
Glucose Challenge: After a specific time following compound administration (e.g., 30 minutes, T=0 min), a glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.
-
Hormone Analysis: Plasma can be separated from the blood samples by centrifugation and stored at -80 °C for subsequent analysis of insulin, GLP-1, GIP, and PYY levels using commercially available ELISA kits.
-
Data Analysis: The blood glucose data is used to calculate the area under the curve (AUC) for glucose. Statistical analysis is performed to compare the treatment groups with the vehicle control group.
Summary and Future Directions
This compound is a potent and orally active GPR119 agonist that has demonstrated significant effects on gut hormone secretion, particularly PYY, in both preclinical and clinical settings. While its impact on glycemic control in patients with type 2 diabetes was not significant in the initial studies, its profound influence on gut peptides suggests that the GPR119 pathway remains an intriguing target for the treatment of metabolic disorders. Further research may explore the therapeutic potential of GPR119 agonists in other indications or in combination with other agents to achieve synergistic effects on metabolic regulation. This technical guide provides a solid foundation of the chemical, pharmacological, and experimental knowledge of GSK-1292263 to aid in these future research endeavors.
References
GSK-1292263 hydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GSK-1292263 hydrochloride, a selective GPR119 agonist. It includes key chemical properties, a detailed examination of its mechanism of action through signaling pathways, summaries of quantitative data from preclinical and clinical studies, and detailed experimental protocols.
Core Compound Information
This compound is the salt form of GSK-1292263, a potent agonist for the G protein-coupled receptor 119 (GPR119). It was investigated for its potential as a therapeutic agent for type 2 diabetes.
| Property | Value | Reference |
| Compound Name | This compound | |
| CAS Number | 1032824-54-6 | [1] |
| Molecular Formula | C₂₃H₂₉ClN₄O₄S | [1] |
| Molecular Weight | 493.02 g/mol | [1] |
| Synonyms | GSK-1292263 HCl, GSK1292263 | |
| Form | GSK-1292263 (Free Base) | |
| CAS Number (Free Base) | 1032823-75-8 | [1][2] |
| Molecular Wt (Free Base) | 456.56 g/mol | [2] |
Mechanism of Action and Signaling Pathways
GSK-1292263 acts as an agonist at the GPR119 receptor, which is primarily expressed on pancreatic β-cells and intestinal enteroendocrine L-cells. The activation of GPR119 initiates a signaling cascade that plays a crucial role in glucose homeostasis.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist like GSK-1292263 leads to the coupling of the Gs alpha subunit of the associated G protein. This activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). This signaling cascade ultimately results in the glucose-dependent secretion of insulin from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from enteroendocrine cells.
Potential Role in Lipid Metabolism
Some studies suggest that GPR119 agonists may influence lipid metabolism. This is potentially mediated through the activation of AMP-activated protein kinase (AMPK), which can lead to the phosphorylation and subsequent inhibition of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). SREBP-1c is a key transcription factor that promotes the expression of genes involved in lipogenesis. Its inhibition would therefore be expected to reduce lipid synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical investigations of GSK-1292263.
Table 1: In Vitro Activity
| Parameter | Species | Value | Reference |
| pEC₅₀ | Human GPR119 | 6.9 | [3] |
| pEC₅₀ | Rat GPR119 | 6.7 | [3] |
| CYP Inhibition (IC₅₀) | CYP1A2, 2C9, 2C19, 2D6, 3A4 | >30 µM | [4] |
| Transporter Inhibition | P-gp, OATP1B3, OCT2 | Weak to no inhibition | [4] |
| Transporter Inhibition | BCRP, OATP1B1 | Inhibition observed | [4] |
Table 2: In Vivo Preclinical Data (Rat Models)
| Study Type | Animal Model | Dosing | Key Findings | Reference |
| Gut Hormone Release | Sprague-Dawley Rats | Single dose (3-30 mg/kg) | Increased circulating GLP-1, GIP, PYY, and glucagon. | [2] |
| Intravenous Glucose Tolerance Test | Sprague-Dawley Rats | Not specified | 30-60% increase in peak insulin response and insulin AUC(0-15 min). | [2] |
| Chronic Dosing | Zucker Diabetic Fatty Rats | 6-week study | Significant increase in pancreatic insulin immunoreactivity. | [2] |
| Hyperinsulinemic-Euglycemic Clamp | Sprague-Dawley Rats | 10 or 30 mg/kg | Stimulated glucagon secretion without increasing blood glucose. | [2] |
Table 3: Human Clinical Trial Data
| Study Population | Dosing | Key Findings | Reference |
| Type 2 Diabetes | Single (25-800 mg) & Multiple (100-600 mg/day for 14 days) | ~5-fold increase in plasma total PYY. No significant effect on glucose, insulin, C-peptide, or glucagon. | [1] |
| Healthy Volunteers | Single (10-400 mg) & Multiple (250 mg/day for 2-5 days) | Well-tolerated. Most common adverse events were mild headache, dizziness, and flushing. | [2] |
Experimental Protocols
Detailed methodologies for key experimental procedures are provided below. These are representative protocols and may require optimization for specific experimental questions.
Oral Glucose Tolerance Test (OGTT) in Rats
This protocol is designed to assess the effect of GSK-1292263 on glucose tolerance in a rat model.
1. Animal Preparation:
- Use male Sprague-Dawley rats (or other appropriate strain), 8-10 weeks old.
- House animals individually with ad libitum access to standard chow and water, under a 12-hour light/dark cycle.
- Acclimatize animals to handling for at least 3 days prior to the experiment.
- Fast animals overnight (approximately 16 hours) before the OGTT, with free access to water.
2. Dosing Solution Preparation:
- Prepare the vehicle (e.g., 0.5% methylcellulose in water).
- Prepare this compound solution in the vehicle at the desired concentration (e.g., for a 10 mg/kg dose in a 300g rat, dissolve 3 mg in the appropriate volume of vehicle for oral gavage, typically 5-10 ml/kg).
3. Experimental Procedure:
- At time t = -30 minutes, administer the GSK-1292263 solution or vehicle via oral gavage.
- At time t = 0 minutes, take a baseline blood sample (T₀) from the tail vein.
- Immediately after the baseline blood sample, administer a 2 g/kg glucose solution (e.g., 40% w/v in water) via oral gavage.
- Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
- Measure blood glucose concentrations immediately using a calibrated glucometer.
- Plasma samples can be collected in EDTA-coated tubes for later analysis of insulin and incretin hormones (e.g., by ELISA).
4. Data Analysis:
Plot mean blood glucose concentrations versus time for each treatment group.
Calculate the Area Under the Curve (AUC) for the glucose excursion from T₀ to T₁₂₀ for each animal.
Compare the AUC values between the GSK-1292263-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT). Hyperinsulinemic-Euglycemic Clamp in Rats
This protocol assesses insulin sensitivity by measuring the amount of glucose required to maintain euglycemia under hyperinsulinemic conditions.
1. Surgical Preparation:
- Five to seven days before the clamp study, perform survival surgery to implant catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling).
- Allow animals to recover fully, ensuring they regain their pre-surgery body weight.
2. Animal and Infusate Preparation:
- Fast the catheterized rats overnight (approximately 16 hours).
- On the day of the clamp, prepare the following infusates under sterile conditions:
- Human insulin solution.
- 20% dextrose solution.
- (Optional) [3-³H]-glucose for assessing glucose turnover.
3. Experimental Procedure:
- Connect the conscious, unrestrained rat to a swivel system to allow for free movement.
- (Optional) If assessing glucose turnover, start a primed-continuous infusion of [3-³H]-glucose for a 2-hour basal period.
- At t = 0 minutes, begin a continuous infusion of human insulin (e.g., at a rate of 4 mU/kg/min).
- Simultaneously, begin a variable infusion of 20% dextrose.
- Monitor blood glucose every 5-10 minutes from the arterial catheter.
- Adjust the glucose infusion rate to maintain a stable euglycemic state (e.g., ~120 mg/dL).
- The clamp is typically maintained for 120 minutes once euglycemia is established.
- Collect arterial blood samples at steady-state for the determination of plasma insulin, glucose, and (if applicable) tracer concentrations.
4. Data Analysis:
The primary outcome is the Glucose Infusion Rate (GIR) during the last 30-60 minutes of the clamp, which represents a measure of whole-body insulin sensitivity.
Calculate hepatic glucose production and tissue-specific glucose uptake if tracers were used.
Compare the GIR between animals treated with GSK-1292263 (administered prior to the clamp) and vehicle-treated controls.
Caption: Workflow for a Hyperinsulinemic-Euglycemic Clamp study.
References
- 1. mmpc.org [mmpc.org]
- 2. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 3. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycogen synthase kinase-3-mediated phosphorylation of serine 73 targets sterol response element binding protein-1c (SREBP-1c) for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
GSK-1292263 Hydrochloride: A Deep Dive into Target Selectivity and Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-1292263 hydrochloride is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and dyslipidemia. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L- and K-cells. Its activation leads to a cascade of events that enhance glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY). This technical guide provides a comprehensive overview of the target selectivity and pathway analysis of GSK-1292263, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.
Target Selectivity Profile
GSK-1292263 demonstrates high potency and selectivity for the GPR119 receptor. The following tables summarize the available quantitative data on its activity and selectivity.
Table 1: Potency of GSK-1292263 at GPR119
| Species | Assay Type | Potency (pEC50) | Reference |
| Human | In vitro reporter assay | 6.9 | [1][2] |
| Rat | In vitro reporter assay | 6.7 | [1][2] |
Table 2: Selectivity of GSK-1292263 against CYPs and Transporters [3]
| Target | Inhibition (IC50) |
| CYP Enzymes | |
| CYP1A2 | >30 µM |
| CYP2C9 | >30 µM |
| CYP2C19 | >30 µM |
| CYP2D6 | >30 µM |
| CYP3A4 | >30 µM |
| Transporters | |
| P-glycoprotein (Pgp) | >30 µM |
| OATP1B3 | >30 µM |
| OCT2 | >30 µM |
| BCRP | Inhibited |
| OATP1B1 | Inhibited |
Recent structural studies have provided a molecular basis for the selectivity of GSK-1292263 for GPR119 over other members of the novel cannabinoid receptor subfamily, such as GPR55 and GPR18. The deeper and more aromatic binding pocket of GPR119 is thought to contribute to this selectivity[4]. While a comprehensive selectivity panel against a broader range of G protein-coupled receptors (GPCRs), kinases, and ion channels is not publicly available, the existing data suggest a favorable selectivity profile for GSK-1292263.
Signaling Pathway Analysis
The primary mechanism of action of GSK-1292263 is the activation of GPR119, which is coupled to the Gαs subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels.
GPR119-Mediated Incretin and Insulin Secretion
In intestinal L- and K-cells, the increase in cAMP triggers the secretion of incretin hormones GLP-1 and GIP. In pancreatic β-cells, elevated cAMP levels enhance glucose-stimulated insulin secretion (GSIS). The released GLP-1 and GIP can then further potentiate insulin secretion from β-cells by binding to their respective receptors.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the target selectivity and pathway engagement of GSK-1292263.
GPR119 Receptor Activation Assay (cAMP Accumulation)
This assay quantifies the ability of GSK-1292263 to activate GPR119 and induce the production of intracellular cAMP.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in a suitable medium until they reach 80-90% confluency.
-
Cell Seeding: Cells are harvested and seeded into 384-well plates at an appropriate density.
-
Compound Preparation: A serial dilution of this compound is prepared in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Stimulation: The diluted compound is added to the cells, and the plates are incubated at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: The data is normalized to a positive control (e.g., forskolin) and a vehicle control. A dose-response curve is generated to determine the EC50 value.
Incretin Hormone Secretion Assay
This assay measures the ability of GSK-1292263 to stimulate the release of GLP-1 and GIP from enteroendocrine cells.
Methodology:
-
Cell Culture: An enteroendocrine cell line, such as GLUTag or NCI-H716, is cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded into 24- or 96-well plates.
-
Cell Stimulation: Cells are washed and incubated with a buffer containing GSK-1292263 at various concentrations for a defined period (e.g., 2 hours).
-
Supernatant Collection: The supernatant is collected, and a protease inhibitor cocktail is added to prevent hormone degradation.
-
Hormone Quantification: The concentrations of GLP-1 and GIP in the supernatant are measured using specific enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The amount of secreted hormone is normalized to the total protein content of the cells in each well.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the potentiation of glucose-dependent insulin secretion by GSK-1292263 in pancreatic β-cells.
Methodology:
-
Cell Culture: An insulin-secreting cell line, such as MIN6 or INS-1, is cultured.
-
Cell Seeding: Cells are seeded into 96-well plates.
-
Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer to establish a basal insulin secretion level.
-
Stimulation: The pre-incubation buffer is replaced with a buffer containing low or high concentrations of glucose, with and without various concentrations of GSK-1292263.
-
Supernatant Collection: After incubation (e.g., 1-2 hours), the supernatant is collected.
-
Insulin Quantification: The insulin concentration in the supernatant is measured using a specific ELISA.
-
Data Analysis: The fold-increase in insulin secretion in the presence of high glucose and the compound is calculated relative to the basal secretion at low glucose.
Conclusion
This compound is a potent and selective GPR119 agonist that enhances glucose-dependent insulin and incretin secretion through the Gαs-cAMP signaling pathway. The available data from in vitro studies indicate a favorable selectivity profile, with minimal off-target activity against key CYP enzymes and transporters. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of GSK-1292263 and other GPR119 agonists in the drug discovery and development pipeline. Further studies with comprehensive selectivity screening will provide a more complete understanding of its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Evaluation of drug interactions of GSK1292263 (a GPR119 agonist) with statins: from in vitro data to clinical study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into the activation of G protein-coupled receptor 119 by the agonist GSK1292263 and ligands selectivity among novel cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of GSK-1292263: A GPR119 Agonist Perspective
A Technical Guide for Researchers and Drug Development Professionals
Introduction
GSK-1292263 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus and related metabolic disorders. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), offering a dual mechanism for improving glucose homeostasis. This technical guide provides a comprehensive overview of the pharmacological profile of GSK-1292263, detailing its in vitro and in vivo activities, mechanism of action, and key experimental methodologies.
Core Pharmacological Attributes of GSK-1292263
In Vitro Pharmacology
GSK-1292263 demonstrates potent agonist activity at both human and rodent GPR119 receptors. The primary mechanism of action involves the activation of the Gαs signaling pathway, leading to the accumulation of intracellular cyclic adenosine monophosphate (cAMP).[1]
| Parameter | Species | Value | Assay |
| pEC50 | Human GPR119 | 6.9 | cAMP Accumulation Assay |
| pEC50 | Rat GPR119 | 6.7 | cAMP Accumulation Assay |
| Selectivity | Various CYPs (1A2, 2C9, 2C19, 2D6, 3A4), P-gp, OATP1B3, OCT2 | IC50 > 30 µM | Inhibition Assays |
| Inhibition | BCRP and OATP1B1 | Inhibitory Activity Noted | Transporter Inhibition Assays |
In Vivo Pharmacology: Preclinical Rodent Models
Studies in rodent models of type 2 diabetes have been instrumental in elucidating the in vivo effects of GSK-1292263.
Oral Glucose Tolerance Test (OGTT) in Rats:
Administration of GSK-1292263 prior to an oral glucose challenge in rats led to a significant decrease in glucose area under the curve (AUC).[2][3] This effect was accompanied by an increase in the secretion of total GLP-1, GIP, and peptide YY (PYY).[2][4]
Intravenous Glucose Tolerance Test (IVGTT) in Rats:
In the intravenous glucose tolerance test, GSK-1292263 administration resulted in a 30-60% increase in the peak insulin response and insulin AUC during the initial 15 minutes.[2][4] This enhanced insulin secretion correlated with an increased glucose disposal rate.[2][4]
Effects on Gut Hormones:
Single doses of GSK-1292263 (3-30 mg/kg) in male Sprague-Dawley rats increased circulating levels of GLP-1, GIP, PYY, and glucagon, even in the absence of a nutrient stimulus.[2][4]
Clinical Pharmacology: Human Studies
GSK-1292263 has been evaluated in Phase I and II clinical trials in healthy volunteers and patients with type 2 diabetes (NCT01119846 and NCT01128621).[5][6][7]
| Study Population | Dosing | Key Findings |
| Type 2 Diabetics | Single (25-800 mg) and multiple doses (100-600 mg/day for 14 days) | - No significant improvement in glucose control.[5][8] - Profound, dose-dependent increase in circulating total PYY levels (approximately five-fold).[5][8] - No significant effect on active or total GLP-1 or GIP.[5][8] - Co-administration with metformin augmented post-prandial total GLP-1.[5] |
| Type 2 Diabetics | 300mg BID and 600mg QD for 14 days | - Significant reduction in apoB, with trends for reduced apoE and increased apoA1.[7] |
Signaling Pathways and Experimental Workflows
GPR119 Signaling Pathway
Activation of GPR119 by an agonist like GSK-1292263 initiates a cascade of intracellular events, primarily through the Gαs protein subunit.
Experimental Workflow: In Vitro cAMP Accumulation Assay
This workflow outlines the key steps for determining the potency of a GPR119 agonist.
Experimental Workflow: In Vitro GLP-1 Secretion Assay
This workflow details the procedure for measuring GLP-1 release from enteroendocrine cells.
Detailed Methodologies
In Vitro cAMP Accumulation Assay
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GPR119 receptor are cultured in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Cells are harvested and seeded into 384-well microplates at a predetermined density.
-
Compound Preparation: GSK-1292263 is serially diluted in an appropriate assay buffer. A positive control (e.g., forskolin) and a vehicle control (e.g., DMSO) are also prepared.
-
Compound Addition: The diluted compounds and controls are added to the wells containing the cells.
-
Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.
-
Detection: A cAMP detection kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Resonance Energy Transfer (FRET), is used to measure intracellular cAMP levels according to the manufacturer's protocol.
-
Data Analysis: A dose-response curve is generated by plotting the signal against the logarithm of the GSK-1292263 concentration. The EC50 value is then calculated using a non-linear regression model.
In Vitro GLP-1 Secretion Assay
-
Cell Culture: Murine enteroendocrine cell lines, such as STC-1 or GLUTag, are cultured in a suitable medium until they reach approximately 80% confluency.[9]
-
Cell Preparation: The culture medium is aspirated, and the cells are washed twice with a HEPES-based buffer.[9]
-
Pre-incubation/Starvation: Cells are incubated in the HEPES buffer for a short period (e.g., 30 minutes) to establish a baseline.[9]
-
Compound Preparation: Solutions of GSK-1292263 at various concentrations are prepared in a stimulation buffer.
-
Stimulation: The pre-incubation buffer is removed, and the compound solutions are added to the cells.
-
Incubation: The cells are incubated for a defined period (e.g., 1-2 hours) at 37°C to allow for GLP-1 secretion.
-
Sample Collection: The supernatant, containing the secreted GLP-1, is collected from each well. A protease inhibitor cocktail is often added to prevent GLP-1 degradation.
-
Quantification: The concentration of GLP-1 in the supernatant is measured using a commercially available ELISA kit.
-
Data Normalization: The amount of GLP-1 secreted is often normalized to the total protein content of the cells in each well to account for variations in cell number.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rats
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are fasted overnight (approximately 16 hours) with free access to water.[10]
-
Compound Administration: GSK-1292263 or vehicle is administered orally (p.o.) at a specified time (e.g., 30-60 minutes) before the glucose challenge.[10]
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein.
-
Glucose Challenge: A concentrated glucose solution (e.g., 1-2 g/kg) is administered orally by gavage.[10]
-
Blood Sampling: Blood samples are collected from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[10][11]
-
Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.
In Vivo Intravenous Glucose Tolerance Test (IVGTT) in Rats
-
Animal Preparation: Rats are anesthetized, and catheters are implanted in a vein (for glucose and compound administration) and an artery (for blood sampling).[12][13] The animals are fasted overnight prior to the experiment.[13]
-
Compound Administration: GSK-1292263 or vehicle is administered, typically as an intravenous (i.v.) bolus or infusion.
-
Baseline Blood Samples: Two basal blood samples are taken before the glucose injection.[13]
-
Glucose Challenge: A bolus of glucose (e.g., 0.5 g/kg) is injected intravenously.[12]
-
Blood Sampling: Blood samples are collected from the arterial catheter at multiple time points after the glucose injection (e.g., 1, 3, 5, 10, 15, 20, 30 minutes).[13]
-
Analyte Measurement: Plasma is separated, and concentrations of glucose, insulin, and C-peptide are measured using appropriate assays.[12][13]
-
Data Analysis: The effects of the compound on glucose disposal, insulin secretion (first and second phase), and insulin sensitivity are calculated from the concentration-time profiles.
Conclusion
GSK-1292263 is a well-characterized GPR119 agonist with a clear mechanism of action involving the Gαs-cAMP signaling pathway. Preclinical studies in rodents demonstrated its efficacy in improving glucose tolerance and stimulating the release of insulin and incretin hormones. However, in clinical trials with type 2 diabetic patients, GSK-1292263 did not produce significant improvements in glycemic control, though it did have a marked effect on PYY levels and a favorable impact on lipid profiles. This technical guide provides a foundational understanding of the pharmacological properties of GSK-1292263 and the experimental approaches used to elucidate them, serving as a valuable resource for researchers in the field of metabolic drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. | BioWorld [bioworld.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Gut hormone pharmacology of a novel GPR119 agonist (GSK1292263), metformin, and sitagliptin in type 2 diabetes mellitus: results from two randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Larvol Delta [delta.larvol.com]
- 8. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]
- 9. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. olac.berkeley.edu [olac.berkeley.edu]
- 12. The intravenous glucose tolerance test in cannulated Wistar rats: a robust method for the in vivo assessment of glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IVGTT-based simple assessment of glucose tolerance in the Zucker fatty rat: Validation against minimal models | PLOS One [journals.plos.org]
GSK-1292263 Hydrochloride: A Technical Guide for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-1292263 hydrochloride is a potent and selective G protein-coupled receptor 119 (GPR119) agonist that has been investigated for the treatment of type 2 diabetes mellitus (T2DM).[1][2][3] This technical guide provides a comprehensive overview of GSK-1292263, summarizing its mechanism of action, preclinical and clinical data, pharmacokinetic profile, and experimental protocols. The information is intended to serve as a resource for researchers and professionals in the field of diabetes and metabolic disease drug discovery and development. While GSK-1292263 showed promise in preclinical models by enhancing glucose-dependent insulin secretion and influencing gut hormone levels, its clinical development for T2DM was discontinued due to a lack of significant improvement in glucose control in patients.[3][4] However, it did demonstrate profound effects on Peptide YY (PYY) levels and lipid profiles, suggesting alternative or complementary therapeutic potential.[4][5]
Mechanism of Action
GSK-1292263 acts as an agonist for GPR119, a Gαs protein-coupled receptor predominantly expressed on pancreatic beta-cells and intestinal enteroendocrine L-cells and K-cells.[2] The activation of GPR119 initiates a signaling cascade that leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels.[6] This has a dual effect on glucose homeostasis:
-
Direct effect on Pancreatic Beta-Cells: Increased cAMP in beta-cells enhances glucose-dependent insulin secretion.
-
Indirect effect via Enteroendocrine Cells: Stimulation of GPR119 in L-cells and K-cells leads to the release of incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), as well as PYY.[1][2][6][7] These gut hormones, in turn, potentiate insulin secretion and have other beneficial metabolic effects.
Signaling Pathway
Caption: GPR119 signaling pathway activated by GSK-1292263.
Quantitative Data Summary
Table 1: In Vitro Potency of GSK-1292263
| Parameter | Species | Value | Reference |
| pEC50 | Human GPR119 | 6.9 | [8] |
| pEC50 | Rat GPR119 | 6.7 | [8] |
| EC50 (nM) | Human GPR119 | 3.4 | [9] |
Table 2: Preclinical Pharmacodynamic Effects of GSK-1292263 in Rats
| Model | Treatment | Outcome | Reference |
| Male Sprague-Dawley Rats | Single dose (3-30 mg/kg) | Increased circulating GLP-1, GIP, PYY, and glucagon. | [1][7] |
| Male Sprague-Dawley Rats (OGTT) | Single dose (3-30 mg/kg) | Greater increases in total GLP-1, GIP, and PYY compared to control. | [1][7] |
| Male Sprague-Dawley Rats (IVGTT) | Single dose | 30-60% increase in peak insulin response and insulin AUC(0-15 min). | [1][7] |
| Zucker Diabetic Fatty Rats | 6-week treatment | Statistically significant increase in pancreatic insulin immunoreactivity. | [1] |
Table 3: Human Clinical Trial Data for GSK-1292263
| Study Population | Dosing | Key Findings | Reference |
| Healthy Volunteers (n=69) | Single escalating doses (10-400 mg); 250 mg once daily for 2 and 5 days | Well-tolerated; Mean half-life of 12-18 hours; Dose-dependent increase in glucose AUC(0-3h) during OGTT. | [1] |
| Type 2 Diabetes Patients (drug-naive or washed off medication) | 100-600 mg/day for 14 days | No significant effect on circulating glucose, insulin, C-peptide, or glucagon levels; ~5-fold increase in plasma total PYY levels. | [4] |
| Type 2 Diabetes Patients (on metformin) | 100-600 mg/day for 14 days | Co-dosing with metformin augmented peak PYY concentrations to ~100 pM and increased post-prandial total GLP-1. | [4] |
| Type 2 Diabetes Patients | 300 mg BID and 600 mg QD | Significant reduction in apoB(100); Trends for reduced apoE and elevated apoA1. | [5] |
Table 4: Pharmacokinetic and Drug Interaction Profile of GSK-1292263
| Parameter | Value/Observation | Reference |
| Half-life (human) | 12-18 hours | [1] |
| Drug Accumulation | Observed after repeated once-daily dosing for 5 days. | [1] |
| CYP Inhibition (in vitro) | Little/weak inhibition (IC50 >30 µM) of CYP1A2, 2C9, 2C19, 2D6, 3A4. | [6][10] |
| Transporter Inhibition (in vitro) | Inhibited BCRP and OATP1B1. | [6][10] |
| Interaction with Simvastatin | Small increase in AUC(0-inf) (mean ratio 1.34). | [6][10] |
| Interaction with Rosuvastatin | Small increase in AUC(0-inf) (mean ratio 1.39). | [6][10] |
| Interaction with Sitagliptin | Sitagliptin increased GSK-1292263 exposure by 50%. | [7] |
Experimental Protocols
Preclinical In Vivo Studies in Rats
-
Oral Glucose Tolerance Test (OGTT):
-
Male Sprague-Dawley rats are fasted overnight.
-
A single dose of GSK-1292263 (3-30 mg/kg) or vehicle is administered orally.
-
After a specified time, a glucose solution is administered orally.
-
Blood samples are collected at various time points to measure plasma glucose, insulin, GLP-1, GIP, and PYY levels.
-
-
Intravenous Glucose Tolerance Test (IVGTT):
-
Hyperinsulinemic-Euglycemic Clamp:
-
Male Sprague-Dawley rats are administered GSK-1292263 (10 or 30 mg/kg) or vehicle.
-
Two hours post-dose, a continuous infusion of insulin is initiated.
-
Glucose is infused at a variable rate to maintain euglycemia.
-
This technique is used to assess insulin action in the liver, skeletal muscle, and adipose tissue.[1]
-
Clinical Studies in Humans
-
Study Design for Gut Hormone Pharmacology:
-
Two randomized, placebo-controlled studies were conducted in subjects with type 2 diabetes. One study involved drug-naive subjects or those who had stopped their diabetic medications, and the other involved subjects on metformin.[4]
-
GSK-1292263 was administered as single (25-800 mg) or multiple doses (100-600 mg/day for 14 days).[4]
-
Placebo and sitagliptin (100 mg/day) were used as comparators.[4]
-
Oral glucose and meal challenges were performed to assess plasma levels of glucose, insulin, C-peptide, glucagon, PYY, GLP-1, and GIP.[4]
-
Experimental Workflow
Caption: Workflow for clinical trials assessing GSK-1292263.
Conclusion
This compound is a well-characterized GPR119 agonist that has been evaluated in both preclinical and clinical settings for the treatment of type 2 diabetes. While it did not demonstrate significant efficacy in improving glycemic control in human subjects, its profound effect on PYY levels and its positive impact on lipid profiles suggest that the GPR119 pathway may have therapeutic potential beyond direct glucose lowering.[4][5] The data and protocols summarized in this guide provide a valuable resource for researchers investigating GPR119 agonism and its role in metabolic diseases. Further research may explore the utility of GSK-1292263 or other GPR119 agonists in conditions where PYY modulation or lipid management is a primary therapeutic goal.
References
- 1. | BioWorld [bioworld.com]
- 2. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Gut hormone pharmacology of a novel GPR119 agonist (GSK1292263), metformin, and sitagliptin in type 2 diabetes mellitus: results from two randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Larvol Delta [delta.larvol.com]
- 6. researchgate.net [researchgate.net]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Evaluation of drug interactions of GSK1292263 (a GPR119 agonist) with statins: from in vitro data to clinical study design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GSK-1292263 in GLP-1 Secretion: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the role of GSK-1292263, a potent G protein-coupled receptor 119 (GPR119) agonist, in the secretion of Glucagon-Like Peptide-1 (GLP-1). We will delve into its mechanism of action, summarize key quantitative data from in vitro and in vivo studies, and provide detailed experimental methodologies for the pivotal experiments cited.
Introduction: GSK-12922663 and the GPR119 Target
GSK-1292263 is a selective and potent agonist of the GPR119 receptor, a Gαs-coupled receptor predominantly expressed on pancreatic beta-cells and intestinal enteroendocrine L-cells. The activation of GPR119 is a promising therapeutic strategy for type 2 diabetes as it has been shown to stimulate glucose-dependent insulin secretion and the release of incretin hormones, most notably GLP-1. GLP-1 plays a crucial role in glucose homeostasis by potentiating insulin secretion, suppressing glucagon release, delaying gastric emptying, and promoting satiety. This guide will focus on the specific effects of GSK-1292263 on GLP-1 secretion.
Mechanism of Action: The GPR119 Signaling Pathway
GSK-1292263 exerts its effects by binding to and activating the GPR119 receptor on enteroendocrine L-cells. This activation initiates a downstream signaling cascade that culminates in the secretion of GLP-1. The primary pathway involves the Gαs protein, which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the exocytosis of GLP-1-containing granules.
Methodological & Application
Application Notes and Protocols for GSK-1292263 Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-1292263 hydrochloride is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus. Activation of GPR119, which is primarily expressed on pancreatic β-cells and intestinal enteroendocrine L-cells, stimulates glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). These application notes provide a summary of the in vitro pharmacological data for GSK-1292263 and representative protocols for key assays to evaluate its activity.
Data Presentation
The following table summarizes the in vitro activity of this compound in key biochemical and cellular assays.
| Assay Type | Target/System | Cell Line/Matrix | Parameter | Value | Reference(s) |
| GPR119 Agonism | Human GPR119 | Recombinant | pEC50 | 6.9 | [1][2] |
| Rat GPR119 | Recombinant | pEC50 | 6.7 | [2] | |
| GLP-1 Secretion | GLP-1 Release | GLUTag cells | pEC50 | 8.5 | [1] |
| CYP Inhibition | CYP1A2 | Human Liver Microsomes | IC50 | >30 µM | [3][4] |
| CYP2C9 | Human Liver Microsomes | IC50 | >30 µM | [3][4] | |
| CYP2C19 | Human Liver Microsomes | IC50 | >30 µM | [3][4] | |
| CYP2D6 | Human Liver Microsomes | IC50 | >30 µM | [3][4] | |
| CYP3A4 | Human Liver Microsomes | IC50 | >30 µM | [3][4] | |
| Transporter Inhibition | BCRP (ABCG2) | Membrane Vesicles | IC50 | Inhibits | |
| OATP1B1 (SLCO1B1) | HEK293 cells | IC50 | Inhibits | ||
| P-gp (ABCB1) | --- | IC50 | >30 µM | ||
| OATP1B3 (SLCO1B3) | --- | IC50 | >30 µM | ||
| OCT2 (SLC22A2) | --- | IC50 | >30 µM |
Signaling Pathway
Activation of GPR119 by an agonist like GSK-1292263 initiates a signaling cascade that leads to the release of insulin and incretin hormones. The diagram below illustrates this pathway.
Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize this compound. These are based on standard methodologies and should be optimized for specific laboratory conditions.
GPR119 Agonist Activity: cAMP Accumulation Assay
This assay measures the ability of GSK-1292263 to stimulate the production of cyclic AMP (cAMP) in cells expressing the GPR119 receptor.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Forskolin (positive control)
-
IBMX (phosphodiesterase inhibitor)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP detection kit (e.g., HTRF, Lance, or ELISA-based)
-
White, opaque 384-well microplates
Protocol:
-
Cell Culture: Culture HEK293-hGPR119 cells to 80-90% confluency.
-
Cell Seeding: Harvest cells and seed into 384-well plates at a density of 5,000-10,000 cells/well. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of GSK-1292263 in assay buffer containing IBMX (e.g., 500 µM). Also prepare a positive control (e.g., 10 µM Forskolin) and a vehicle control (e.g., 0.1% DMSO).
-
Assay:
-
Remove culture medium from the cell plate.
-
Add the prepared compound dilutions, positive control, and vehicle control to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
-
Data Analysis: Measure the signal (e.g., fluorescence or luminescence) and plot the response against the log of the compound concentration. Calculate the pEC50 value using a sigmoidal dose-response curve fit.
GLP-1 Secretion Assay
This assay quantifies the release of GLP-1 from an enteroendocrine cell line in response to GSK-1292263.
Materials:
-
GLUTag cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA
-
DPP-IV inhibitor (to prevent GLP-1 degradation)
-
GLP-1 ELISA kit
-
96-well cell culture plates
Protocol:
-
Cell Culture: Culture GLUTag cells to 80-90% confluency in 96-well plates.
-
Pre-incubation: Wash the cells twice with KRBB. Pre-incubate in KRBB for 1-2 hours at 37°C.
-
Compound Stimulation:
-
Prepare serial dilutions of GSK-1292263 in KRBB containing a DPP-IV inhibitor.
-
Remove the pre-incubation buffer and add the compound dilutions to the cells.
-
Incubate for 2 hours at 37°C.
-
-
Supernatant Collection: Collect the supernatant from each well.
-
GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatants using a GLP-1 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the GLP-1 concentration against the log of the GSK-1292263 concentration to generate a dose-response curve and calculate the pEC50 value.
CYP and Transporter Inhibition Assays
These assays determine the potential of GSK-1292263 to inhibit major drug-metabolizing enzymes (CYPs) and drug transporters.
A. CYP Inhibition Assay (Representative Protocol for CYP3A4)
Materials:
-
Human liver microsomes (HLM)
-
This compound
-
CYP3A4 substrate (e.g., midazolam)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Ketoconazole (positive control inhibitor)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Protocol:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine HLM, potassium phosphate buffer, and a serial dilution of GSK-1292263 or ketoconazole. Pre-incubate for 5 minutes at 37°C.
-
Reaction Initiation: Add the CYP3A4 substrate (midazolam) to the mixture.
-
Start Reaction: Initiate the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate for a specific time (e.g., 10 minutes) at 37°C in a shaking water bath.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the metabolite (e.g., 1'-hydroxymidazolam).
-
Data Analysis: Determine the percent inhibition at each GSK-1292263 concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value.
B. Transporter Inhibition Assay (Representative Protocol for BCRP)
Materials:
-
Membrane vesicles from cells overexpressing BCRP (e.g., HEK293-BCRP)
-
This compound
-
BCRP probe substrate (e.g., [³H]-Estrone-3-sulfate)
-
Assay buffer (e.g., MOPS-Tris buffer)
-
ATP and AMP solutions
-
Ko143 (positive control inhibitor)
-
Scintillation fluid and counter
Protocol:
-
Incubation: In a 96-well plate, incubate the BCRP membrane vesicles with a serial dilution of GSK-1292263 or Ko143, and the [³H]-labeled BCRP substrate in the presence of either ATP or AMP (as a negative control for ATP-dependent transport).
-
Incubation Time: Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Filtration: Rapidly filter the incubation mixture through a filter plate to separate the vesicles from the assay buffer.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound substrate.
-
Quantification: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the radioactivity in the AMP-containing wells from the ATP-containing wells. Determine the percent inhibition of ATP-dependent transport at each GSK-1292263 concentration and calculate the IC50 value.
Disclaimer
These application notes and protocols are intended for research use only and are provided as a general guide. Investigators should independently validate and optimize these assays for their specific experimental conditions and requirements.
References
Application Notes and Protocols for Oral Glucose Tolerance Test (OGTT) with GSK-1292263
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting an Oral Glucose Tolerance Test (OGTT) to evaluate the pharmacological effects of GSK-1292263, a selective GPR119 agonist.
Introduction to GSK-1292263
GSK-1292263 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed on enteroendocrine K and L cells in the gastrointestinal tract and on pancreatic beta-cells.[1] The activation of GPR119 is known to stimulate the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), and to promote glucose-sensitive insulin secretion.[1] Due to this mechanism, GPR119 agonists like GSK-1292263 have been investigated for their potential in the treatment of type 2 diabetes mellitus.
Rationale for OGTT with GSK-1292263
The OGTT is a standard clinical and preclinical procedure used to assess glucose tolerance, which is the body's ability to clear a glucose load from the bloodstream. When evaluating a compound like GSK-1292263, an OGTT is a critical tool to determine its effects on glucose metabolism. Specifically, the test can help elucidate the compound's impact on:
-
Postprandial glucose excursions
-
Insulin secretion dynamics in response to a glucose challenge
-
Overall glucose homeostasis
Data Presentation
Clinical studies investigating GSK-1292263 in subjects with type 2 diabetes have utilized the OGTT to assess its glucoregulatory effects. While detailed time-course data from these studies are not fully available in the public domain, the key findings can be summarized.
In a study involving drug-naïve subjects with type 2 diabetes, single doses of GSK-1292263 showed a trend towards a reduction in the incremental Area Under the Curve (AUC) for glucose from 0 to 3 hours during an OGTT.[1] At the highest dose of 800 mg, this reduction was approximately 20%, similar to the effect observed with 100 mg of sitagliptin.[1] However, the insulin responses to GSK-1292263 were found to be highly variable, with no consistent dose-response relationship observed.[1] GSK-1292263 did not show a significant effect on circulating glucose, insulin, C-peptide, or glucagon levels in type 2 diabetic patients.[1][2]
Table 1: Summary of Preclinical OGTT Results with GSK-1292263 in Rats
| Parameter | Vehicle Control | GSK-1292263 (3-30 mg/kg) |
| Glucose AUC | Baseline | Significant Decrease |
| Total GLP-1 | Baseline | Increased |
| Total GIP | Baseline | Increased |
| Total PYY | Baseline | Increased |
| Insulin Response | Baseline | No Statistically Significant Difference |
Data synthesized from preclinical studies.[3][4]
Table 2: Illustrative Template for Clinical OGTT Data Presentation with GSK-1292263
| Time (minutes) | Placebo (Mean ± SEM) | GSK-1292263 (25 mg) (Mean ± SEM) | GSK-1292263 (150 mg) (Mean ± SEM) | GSK-1292263 (800 mg) (Mean ± SEM) | Sitagliptin (100 mg) (Mean ± SEM) |
| Plasma Glucose (mmol/L) | |||||
| 0 (Fasting) | |||||
| 30 | |||||
| 60 | |||||
| 90 | |||||
| 120 | |||||
| 180 | |||||
| Plasma Insulin (pmol/L) | |||||
| 0 (Fasting) | |||||
| 30 | |||||
| 60 | |||||
| 90 | |||||
| 120 | |||||
| 180 |
This table is a template. Specific values from the clinical trials with GSK-1292263 are not publicly available in this format.
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test in Human Subjects
This protocol is a generalized procedure based on standard clinical practice and the design of studies involving GSK-1292263.
1. Subject Preparation:
-
Subjects should maintain their usual diet (containing at least 150g of carbohydrates per day) and physical activity for three days prior to the test.[5]
-
Subjects must fast for at least 8-10 hours overnight before the test.[6] Water is permitted.
-
Any medications that could interfere with glucose metabolism should be discontinued, as medically appropriate and specified in the study protocol.
-
The test should be conducted in the morning to minimize diurnal variation in glucose tolerance.[5]
2. Materials:
-
GSK-1292263 or placebo capsules/tablets.
-
75g glucose monohydrate dissolved in 250-300 mL of water.
-
Blood collection tubes (e.g., containing sodium fluoride/potassium oxalate for glucose and EDTA for insulin and other hormones).
-
Centrifuge.
-
Equipment for plasma glucose and insulin analysis.
3. Procedure:
-
Time -120 minutes: Administer the single dose of GSK-1292263 (e.g., 25 mg, 150 mg, 800 mg) or placebo with a standardized volume of water. In published studies, the drug was administered 2 hours before the glucose challenge to coincide with its maximum plasma concentration (Tmax).[1]
-
Time 0 minute (Baseline): Collect a fasting blood sample.
-
Immediately after baseline blood draw: Instruct the subject to drink the 75g glucose solution within 5 minutes.
-
Post-glucose blood sampling: Collect blood samples at 30, 60, 90, 120, and 180 minutes after the completion of the glucose drink.
-
Sample Processing: Immediately after collection, centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
4. Analysis:
-
Measure plasma glucose concentrations at all time points.
-
Measure plasma insulin, C-peptide, GLP-1, and GIP concentrations at all time points.
Protocol 2: Oral Glucose Tolerance Test in Rodent Models (e.g., Rats)
This protocol is a generalized procedure for preclinical evaluation.
1. Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week.
-
Fast the animals overnight (approximately 16 hours) with free access to water.
2. Materials:
-
GSK-1292263 formulation for oral gavage.
-
Glucose solution (e.g., 2 g/kg body weight).
-
Oral gavage needles.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Glucometer for immediate blood glucose reading or tubes for plasma analysis.
3. Procedure:
-
Time -60 minutes (or as determined by pharmacokinetic studies): Administer GSK-1292263 or vehicle control via oral gavage.
-
Time 0 minute (Baseline): Collect a fasting blood sample from the tail vein.
-
Immediately after baseline blood draw: Administer the glucose solution via oral gavage.
-
Post-glucose blood sampling: Collect blood samples at 15, 30, 60, and 120 minutes after the glucose administration.
-
Sample Processing: Measure blood glucose immediately or process for plasma and store at -80°C for later analysis of glucose and hormones.
Visualizations
Signaling Pathway of GSK-1292263
Caption: Signaling pathway of the GPR119 agonist GSK-1292263.
Experimental Workflow for a Clinical OGTT with GSK-1292263
Caption: Experimental workflow for a clinical OGTT with GSK-1292263.
References
- 1. Gut hormone pharmacology of a novel GPR119 agonist (GSK1292263), metformin, and sitagliptin in type 2 diabetes mellitus: results from two randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]
- 4. PLOS One [journals.plos.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Glucose and Insulin Measurements from the Glucose Tolerance Test and Mortality Prediction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-1292263 Hydrochloride in Pancreatic Beta-Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-1292263 hydrochloride is a potent and orally available agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic beta-cells and intestinal enteroendocrine L-cells.[2] Its activation in beta-cells leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent potentiation of glucose-dependent insulin secretion (GSIS).[2][3] Furthermore, GPR119 activation in the gut stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn also enhance insulin secretion.[4] These dual mechanisms make GSK-1292263 a compound of significant interest for the study of pancreatic beta-cell function and as a potential therapeutic agent for type 2 diabetes.
These application notes provide detailed protocols for the use of this compound in key in vitro pancreatic beta-cell assays, a summary of its biological effects, and a visualization of its signaling pathway.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 5-((1-(3-(1-methylethyl)-1,2,4-oxadiazol-5-yl)-4-piperidinyl)methoxy)-2-(4-(methylsulfonyl)phenyl)pyridine hydrochloride |
| Molecular Formula | C₂₃H₂₈N₄O₄S · HCl |
| Molecular Weight | 493.02 g/mol |
| CAS Number | 1032824-54-6 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Preparation and Storage
Stock Solution Preparation: It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve 4.93 mg of the compound in 1 mL of DMSO. Vortex to ensure complete dissolution.
Storage:
-
Solid Compound: Store at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C is acceptable. Keep dry and protected from light.
-
Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.
Mechanism of Action in Pancreatic Beta-Cells
GSK-1292263 acts as an agonist at the GPR119 receptor on the surface of pancreatic beta-cells. The binding of GSK-1292263 to GPR119 initiates a signaling cascade that enhances glucose-stimulated insulin secretion.
Quantitative Data Summary
The following tables summarize the known quantitative effects of GSK-1292263.
Table 1: In Vitro Activity of GSK-1292263
| Parameter | Species | Value | Reference |
| pEC₅₀ (GPR119) | Human | 6.9 | [5] |
| pEC₅₀ (GPR119) | Rat | 6.7 | [5] |
Table 2: In Vivo Effects of GSK-1292263 in Rodent Models
| Parameter | Animal Model | Dose | Effect | Reference |
| Peak Insulin Response | Rat | 3-30 mg/kg | 30-60% increase | [4] |
| Insulin AUC (0-15 min) | Rat | 3-30 mg/kg | 30-60% increase | [4] |
| Incretin Levels (GLP-1, GIP) | Rat | 3-30 mg/kg | Increased | [4] |
| Glucagon Secretion | Rat | 10-30 mg/kg | Stimulated | [4] |
| Insulin Immunoreactivity | Zucker Diabetic Fatty Rat | Not specified | Statistically significant increase after 6 weeks | [4] |
Experimental Protocols
Workflow for In Vitro Pancreatic Beta-Cell Assays
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is adapted for use with isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets
-
Culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% penicillin/streptomycin)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations
-
This compound stock solution (in DMSO)
-
Human insulin ELISA kit
-
24-well plates
Procedure:
-
Islet Preparation: After isolation, culture islets overnight in culture medium to allow for recovery.
-
Pre-incubation: Hand-pick islets of similar size (e.g., 10 islets per replicate) and place them into wells of a 24-well plate. Pre-incubate the islets in 1 mL of KRB buffer with low glucose (2.8 mM) for 1-2 hours at 37°C.
-
Basal Insulin Secretion: Remove the pre-incubation buffer and add 1 mL of fresh KRB buffer with low glucose (2.8 mM) containing the vehicle (DMSO) or different concentrations of GSK-1292263. Incubate for 1 hour at 37°C.
-
Sample Collection (Basal): At the end of the incubation, carefully collect the supernatant from each well. This sample represents the basal insulin secretion. Store at -20°C until analysis.
-
Stimulated Insulin Secretion: Remove any remaining low glucose buffer. Add 1 mL of KRB buffer with high glucose (16.7 mM) containing the same vehicle or GSK-1292263 concentrations as in the basal step. Incubate for 1 hour at 37°C.
-
Sample Collection (Stimulated): Collect the supernatant from each well. This sample represents the glucose-stimulated insulin secretion. Store at -20°C until analysis.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a human insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the stimulation index (SI) as the ratio of insulin secreted at high glucose to that secreted at low glucose for each condition. Compare the SI and absolute insulin secretion values between vehicle- and GSK-1292263-treated groups.
Protocol 2: Beta-Cell Proliferation (BrdU Assay)
This protocol is for assessing the effect of GSK-1292263 on the proliferation of beta-cells within dispersed islets or beta-cell lines.
Materials:
-
Dispersed islet cells or a beta-cell line (e.g., INS-1, MIN6)
-
Culture medium
-
This compound stock solution
-
BrdU labeling reagent (10 mM)
-
BrdU Cell Proliferation Assay Kit (containing fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed dispersed islet cells or beta-cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of GSK-1292263 or vehicle in fresh culture medium for 24-48 hours.
-
BrdU Labeling: Add BrdU labeling reagent to each well to a final concentration of 10 µM. Incubate for an additional 2-24 hours at 37°C.[6]
-
Fixation and Denaturation: Remove the culture medium and add 100 µL of Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.[7]
-
Antibody Incubation:
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of diluted anti-BrdU detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.
-
-
Detection:
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate for 30 minutes at room temperature, protected from light.
-
Add 100 µL of Stop Solution to each well.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Compare the absorbance values of GSK-1292263-treated wells to the vehicle-treated control wells to determine the effect on cell proliferation.
Protocol 3: Beta-Cell Apoptosis (TUNEL Assay)
This protocol is for detecting DNA fragmentation associated with apoptosis in beta-cells treated with GSK-1292263.
Materials:
-
Dispersed islet cells or beta-cell line cultured on coverslips or chamber slides
-
This compound stock solution
-
Apoptosis-inducing agent (e.g., staurosporine, as a positive control)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL assay kit (containing TdT enzyme and labeled dUTP)
-
DAPI nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips or chamber slides. Treat with GSK-1292263, vehicle, or a positive control for a predetermined period (e.g., 24-48 hours).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.[8]
-
Permeabilization: Wash the cells with PBS and permeabilize with permeabilization solution for 5-10 minutes at room temperature.[8]
-
TUNEL Staining:
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 1 hour at 37°C in a humidified, dark chamber.
-
-
Counterstaining: Wash the cells with PBS and counterstain the nuclei with DAPI for 5-10 minutes.
-
Mounting and Visualization: Wash the cells with PBS and mount the coverslips onto microscope slides with anti-fade mounting medium. Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit green fluorescence, while all nuclei will be stained blue with DAPI.
-
Data Analysis: Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei) in multiple fields of view for each treatment condition.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the GPR119 receptor in pancreatic beta-cell physiology. The protocols provided herein offer a framework for studying its effects on insulin secretion, proliferation, and apoptosis. Researchers should optimize these protocols based on their specific cell models and experimental objectives. Further investigation into the long-term effects of GSK-1292263 on beta-cell mass and function will be crucial in fully elucidating its therapeutic potential.
References
- 1. A role for beta-cell-expressed G protein-coupled receptor 119 in glycemic control by enhancing glucose-dependent insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptors and Signaling Pathways Controlling Beta-Cell Function and Survival as Targets for Anti-Diabetic Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gut Hormone Secretion with GSK-1292263 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-1292263 hydrochloride is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and related metabolic disorders. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells and K-cells. Activation of GPR119 in the gut stimulates the secretion of key incretin and satiety hormones, including glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY). These application notes provide detailed protocols for utilizing this compound as a tool to study the intricate mechanisms of gut hormone secretion in both in vitro and in vivo models.
Mechanism of Action
This compound acts as an agonist at the GPR119 receptor. Upon binding, it initiates a signaling cascade predominantly through the Gαs subunit of the G protein. This activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels in enteroendocrine cells is a key second messenger that triggers the exocytosis of granules containing gut hormones like GLP-1, GIP, and PYY.
Data Presentation
In Vitro Efficacy of GSK-1292263
| Parameter | Species | Value |
| pEC50 (human GPR119) | Human | 6.9 |
| pEC50 (rat GPR119) | Rat | 6.7 |
In Vivo Effects of GSK-1292263 on Gut Hormone Secretion in Rodents
| Hormone | Species | Dose Range (mg/kg) | Fold Increase (Approx.) | Experimental Condition |
| GLP-1 | Rat | 3-30 | Increased | Oral administration |
| GIP | Rat | 3-30 | Increased | Oral administration |
| PYY | Rat | 3-30 | Increased | Oral administration |
Clinical Observations in Humans with Type 2 Diabetes
| Hormone | Dose | Fold Increase (Approx.) | Peak Concentration (Approx.) | Experimental Condition |
| Total PYY | 300 mg BID | 5 | 50 pM | After standardized meals[1] |
| Total PYY | 300 mg BID with Metformin | - | 100 pM | After standardized meals[1] |
Note: In human studies, this compound showed a profound effect on PYY levels, while its impact on GLP-1 and GIP was less pronounced compared to preclinical models. Co-administration with metformin was observed to augment the PYY response.[1]
Experimental Protocols
In Vitro Gut Hormone Secretion Assay using Enteroendocrine Cell Lines (e.g., STC-1, GLUTag)
This protocol describes a method to assess the effect of this compound on GLP-1 secretion from cultured murine enteroendocrine cells.
Materials:
-
This compound
-
STC-1 or GLUTag cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Secretion buffer (e.g., KRB buffer: 115 mM NaCl, 4.7 mM KCl, 1.28 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 10 mM NaHCO3, 20 mM HEPES, pH 7.4, with 0.1% BSA)
-
DPP-IV inhibitor (e.g., sitagliptin, to prevent GLP-1 degradation)
-
GLP-1 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture STC-1 or GLUTag cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere and grow for 48 hours.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in the secretion buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Secretion Assay:
-
Gently wash the cells twice with DPBS.
-
Pre-incubate the cells with 100 µL of secretion buffer for 1 hour at 37°C.
-
Aspirate the pre-incubation buffer and add 100 µL of fresh secretion buffer containing different concentrations of this compound and a DPP-IV inhibitor. Include a vehicle control (buffer with DMSO) and a positive control (e.g., forskolin).
-
Incubate for 2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells.
-
Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents
This protocol outlines the procedure for an OGTT in rats to evaluate the effect of this compound on glucose tolerance and gut hormone secretion.
Materials:
-
This compound
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Blood collection tubes (with EDTA and a DPP-IV inhibitor)
-
Glucometer and test strips
-
ELISA kits for GLP-1, GIP, and PYY
Procedure:
-
Animal Acclimation and Fasting:
-
Acclimate rats to handling for at least 3 days prior to the experiment.
-
Fast the rats overnight (16-18 hours) with free access to water.
-
-
Drug Administration:
-
On the day of the experiment, record the body weight of each rat.
-
Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle by oral gavage.
-
-
Baseline Blood Sample:
-
At t = -30 minutes (30 minutes after drug administration), collect a baseline blood sample (t=0) from the tail vein. Measure blood glucose using a glucometer and collect a larger sample for hormone analysis.
-
-
Glucose Challenge:
-
Immediately after the baseline blood sample, administer the glucose solution by oral gavage.
-
-
Post-Glucose Blood Sampling:
-
Collect blood samples at t = 15, 30, 60, and 120 minutes after the glucose challenge.
-
Measure blood glucose at each time point.
-
Collect blood for hormone analysis into tubes containing EDTA and a DPP-IV inhibitor. Keep samples on ice.
-
-
Plasma Preparation and Hormone Analysis:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
Measure the concentrations of GLP-1, GIP, and PYY in the plasma samples using specific ELISA kits.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of GPR119 in regulating gut hormone secretion. The protocols outlined in these application notes provide a framework for researchers to explore the effects of GPR119 activation on GLP-1, GIP, and PYY release in both cellular and whole-animal models. These studies can contribute to a deeper understanding of enteroendocrine cell biology and the development of novel therapeutics for metabolic diseases.
References
Application Notes and Protocols for GPR119 Agonists: cAMP Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and other metabolic disorders.[1][2] Primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation leads to the stimulation of glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2][3] The receptor signals through the Gαs protein pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] GSK-1292263 is an orally available GPR119 agonist that has been investigated for the treatment of type 2 diabetes mellitus.[4][5]
This document provides a detailed protocol for a homogenous time-resolved fluorescence (HTRF) based cAMP assay to measure the activity of GPR119 agonists like GSK-1292263.
GPR119 Signaling Pathway
Upon binding of an agonist, such as GSK-1292263, GPR119 undergoes a conformational change, activating the associated Gαs protein. This activation stimulates adenylyl cyclase to convert ATP into cAMP. The increased intracellular cAMP levels then trigger downstream signaling cascades, leading to the physiological effects of GPR119 activation.
Caption: GPR119 signaling cascade upon agonist binding.
Quantitative Data for GPR119 Agonists
The potency of GPR119 agonists is typically determined by their EC50 or pEC50 values in a cAMP accumulation assay. The following table summarizes available data for GSK-1292263 and another common GPR119 agonist, AR231453.
| Agonist | Assay | Cell Line/System | Parameter | Value |
| GSK-1292263 | cAMP Accumulation | Human GPR119 | pEC50 | 6.9 |
| cAMP Accumulation | Rat GPR119 | pEC50 | 6.7 | |
| AR231453 | cAMP Accumulation | HEK293 (human GPR119) | EC50 | 4.7 nM |
Experimental Protocol: HTRF cAMP Assay for GPR119 Agonists
This protocol outlines a method for measuring intracellular cAMP levels in response to GPR119 activation using a competitive immunoassay with HTRF detection. The principle involves competition between cellular cAMP and a labeled cAMP tracer for binding to a specific antibody.
Materials
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM) with supplements
-
GPR119 agonist (e.g., GSK-1292263)
-
Forskolin (positive control)
-
DMSO (vehicle control)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white microplates
-
HTRF-compatible plate reader
Experimental Workflow
Caption: Workflow for the GPR119 HTRF cAMP assay.
Detailed Procedure
-
Cell Culture and Seeding:
-
Culture HEK293-hGPR119 cells in the appropriate medium until they reach 80-90% confluency.
-
Harvest the cells and adjust the cell density as recommended by the assay kit manufacturer.
-
Dispense the cell suspension into a 384-well white microplate.
-
-
Compound Preparation:
-
Prepare a stock solution of the GPR119 agonist (e.g., GSK-1292263) in DMSO.
-
Perform serial dilutions of the agonist stock solution in assay buffer to generate a range of concentrations for the dose-response curve.
-
Prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).
-
-
Compound Addition and Incubation:
-
Add the diluted compounds, positive control, and vehicle control to the respective wells of the cell plate.
-
Incubate the plate at room temperature for approximately 30 minutes. The incubation time may need to be optimized depending on the kinetics of the agonist.
-
-
HTRF Reagent Addition and Incubation:
-
Following the manufacturer's instructions for the HTRF cAMP assay kit, prepare the working solutions of the cAMP-d2 tracer and the anti-cAMP cryptate antibody.
-
Add the HTRF reagents to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Signal Detection:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10^4.
-
The amount of cAMP produced is inversely proportional to the HTRF signal.
-
Generate a dose-response curve by plotting the HTRF ratio or the calculated cAMP concentration against the logarithm of the agonist concentration.
-
Calculate the EC50 or pEC50 value using a suitable nonlinear regression model (e.g., four-parameter logistic equation).
-
References
Application Notes and Protocols: Intravenous Glucose Tolerance Test (IVGTT) with GSK-1292263
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Intravenous Glucose Tolerance Test (IVGTT) is a crucial method for assessing glucose metabolism, insulin sensitivity, and pancreatic β-cell function. These application notes provide a detailed protocol for conducting an IVGTT in conjunction with the administration of GSK-1292263, a selective GPR119 agonist. GSK-1292263 has been investigated for its potential as a therapeutic agent for type 2 diabetes due to its mechanism of action which enhances glucose-dependent insulin secretion. This document outlines the experimental procedures, data presentation, and relevant biological pathways to guide researchers in evaluating the pharmacodynamic effects of GSK-1292263 on glucose homeostasis.
Mechanism of Action: GSK-1292263
GSK-1292263 is an agonist of the G protein-coupled receptor 119 (GPR119). GPR119 is primarily expressed on pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract. The activation of GPR119 by an agonist like GSK-1292263 initiates a signaling cascade that plays a significant role in glucose metabolism.
In pancreatic β-cells, GPR119 activation is coupled to a Gαs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP enhances glucose-dependent insulin secretion. This glucose-dependency is a key characteristic, suggesting a lower risk of hypoglycemia compared to other insulin secretagogues.
In intestinal L-cells, GPR119 activation also leads to a rise in cAMP, which stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins, in turn, act on pancreatic β-cells to further potentiate glucose-stimulated insulin secretion.
Data Presentation
Preclinical studies in rat models have demonstrated the effects of GSK-1292263 during an IVGTT. The following table summarizes the key quantitative findings.
| Parameter | Vehicle Control | GSK-1292263 Treatment | Percentage Change | Citation |
| Peak Insulin Response | Baseline | Increased | 30-60% | [1][2][3] |
| Insulin AUC (0-15 min) | Baseline | Increased | 30-60% | [1][2][3] |
| Glucose Disposal Rate | Baseline | Significantly Increased | Not specified | [1][2][3] |
Note: The specific dose of GSK-1292263 used in these preclinical studies ranged from 3-30 mg/kg.
Experimental Protocols
This section provides a detailed methodology for performing an Intravenous Glucose Tolerance Test in a preclinical rat model to evaluate the effects of GSK-1292263.
Materials and Reagents
-
GSK-1292263
-
Vehicle (e.g., appropriate solvent for GSK-1292263)
-
Dextrose (Glucose) solution (50% w/v, sterile)
-
Saline solution (0.9% NaCl, sterile)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Glucometer and test strips
-
Insulin ELISA kit
-
Catheters for intravenous administration and blood sampling
Animal Model
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Animals should be acclimated for at least one week before the experiment.
Experimental Procedure
-
Animal Preparation and Fasting:
-
Fast the rats overnight (approximately 16 hours) before the IVGTT, with free access to water.
-
On the day of the experiment, anesthetize the rats according to approved institutional protocols.
-
Surgically place catheters in a jugular vein for infusions and a carotid artery or contralateral jugular vein for blood sampling.
-
-
GSK-1292263 Administration:
-
Administer GSK-1292263 or vehicle solution intravenously via the catheter. Based on similar preclinical studies, a pre-treatment time of approximately 45 minutes before the glucose bolus is recommended to allow for drug distribution and target engagement.
-
-
Baseline Blood Sampling:
-
At t = -45 min (immediately before GSK-1292263/vehicle administration) and t = -1 min (immediately before glucose administration), draw baseline blood samples.
-
-
Intravenous Glucose Administration:
-
At t = 0 min, administer a bolus of 50% dextrose solution (e.g., 1 g/kg body weight) intravenously over 30-60 seconds.
-
-
Post-Glucose Blood Sampling:
-
Collect blood samples at the following time points after the glucose bolus: 2, 5, 10, 15, 30, 60, and 120 minutes.
-
The volume of each blood sample should be kept to a minimum to avoid excessive blood loss.
-
-
Sample Processing and Analysis:
-
Measure blood glucose levels immediately using a glucometer.
-
Centrifuge the remaining blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Measure plasma insulin concentrations using a commercially available ELISA kit.
-
Data Analysis
-
Glucose and Insulin Profiles: Plot the mean blood glucose and plasma insulin concentrations against time for both the vehicle and GSK-1292263 treatment groups.
-
Area Under the Curve (AUC): Calculate the AUC for both glucose and insulin profiles using the trapezoidal rule. This provides a measure of the total glucose excursion and insulin response over the course of the test.
-
Peak Insulin Response: Determine the maximum insulin concentration reached during the IVGTT.
-
Glucose Disposal Rate: This can be estimated from the slope of the glucose decay curve.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the results between the treatment and control groups. A p-value of <0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway of GSK-1292263
Caption: Signaling pathway of GSK-1292263 via the GPR119 receptor.
Experimental Workflow for IVGTT with GSK-1292263
Caption: Experimental workflow for the IVGTT with GSK-1292263.
References
- 1. An acute rat in vivo screening model to predict compounds that alter blood glucose and/or insulin regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK-1292263 Hydrochloride in Hyperinsulinemic-Euglycemic Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of GSK-1292263 hydrochloride, a GPR119 agonist, in hyperinsulinemic-euglycemic clamp studies. This document includes a summary of available data, a detailed experimental protocol for conducting such studies in a rodent model, and visualizations of the experimental workflow and the compound's proposed mechanism of action.
Introduction
GSK-1292263 is an orally available agonist of the G protein-coupled receptor 119 (GPR119).[1] GPR119 is expressed on pancreatic beta-cells and intestinal L-cells, and its activation is known to stimulate glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2] As a potential therapeutic agent for type 2 diabetes, GSK-1292263 has been evaluated in various preclinical and clinical studies.[2][3] The hyperinsulinemic-euglycemic clamp is the gold-standard technique for assessing insulin sensitivity in vivo.[4][5] This method allows for the quantification of whole-body glucose disposal under conditions of steady-state hyperinsulinemia and euglycemia.[4]
Preclinical studies have utilized the hyperinsulinemic-euglycemic clamp to investigate the effect of GSK-1292263 on insulin action. Research in male Sprague-Dawley rats has shown that administration of GSK-1292263 at doses of 10 or 30 mg/kg two hours prior to the clamp procedure resulted in the stimulation of glucagon secretion without an increase in blood glucose levels.[2] Notably, this glucagonotropic effect did not appear to impair insulin action in key metabolic tissues such as the liver, skeletal muscle, and white adipose tissue.[2]
Data Presentation
The following table summarizes the reported qualitative findings from hyperinsulinemic-euglycemic clamp studies involving GSK-1292263 in Sprague-Dawley rats. A second table provides illustrative quantitative data from a similar study on a different GPR119 agonist to demonstrate the expected data format.
Table 1: Summary of Findings for GSK-1292263 in Hyperinsulinemic-Euglycemic Clamp Studies
| Parameter | Vehicle Control | GSK-1292263 (10 mg/kg) | GSK-1292263 (30 mg/kg) | Reference |
| Glucagon Secretion | Baseline | Stimulated | Stimulated | [2] |
| Blood Glucose Levels | No Change | No Increase | No Increase | [2] |
| Insulin Action (Liver) | Unimpaired | Unimpaired | Unimpaired | [2] |
| Insulin Action (Skeletal Muscle) | Unimpaired | Unimpaired | Unimpaired | [2] |
| Insulin Action (Adipose Tissue) | Unimpaired | Unimpaired | Unimpaired | [2] |
Table 2: Illustrative Data from a Hyperinsulinemic-Hypoglycemic Clamp Study with a GPR119 Agonist (Compound B) in Healthy Rats
Note: This data is from a hypoglycemic clamp study with a different GPR119 agonist and is provided for illustrative purposes to show the type of quantitative data generated in such experiments.
| Treatment Group | Plasma Glucose (mg/dL) | Plasma Glucagon (pg/mL) - Baseline | Plasma Glucagon (pg/mL) - During Clamp | Reference |
| Vehicle | ~50 | ~50 | ~150 | [6] |
| GPR119 Agonist (0.3 mg/kg) | ~50 | ~50 | ~200 | [6] |
| GPR119 Agonist (3 mg/kg) | ~50 | ~50 | ~250 | [6] |
| GPR119 Agonist (30 mg/kg) | ~50 | ~50 | ~300* | [6] |
*Denotes a statistically significant increase compared to the vehicle control group.
Experimental Protocols
This section outlines a detailed protocol for performing a hyperinsulinemic-euglycemic clamp study in conscious, unrestrained rats to evaluate the effect of this compound on insulin sensitivity. This protocol is based on established methodologies for rodent clamp studies.
Materials:
-
This compound
-
Vehicle for GSK-1292263 (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water)
-
Humulin R (or other regular human insulin)
-
20% Dextrose solution
-
Saline (0.9% NaCl)
-
Heparinized saline
-
Anesthetic (e.g., isoflurane)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Vascular catheters (for jugular vein and carotid artery)
-
Swivels and tubing
-
Infusion pumps
-
Blood glucose meter and test strips
-
Microcentrifuge tubes
-
Analytical equipment for hormone assays (e.g., ELISA kits for insulin and glucagon)
Procedure:
-
Animal Preparation and Catheterization (5-7 days prior to clamp):
-
Anesthetize rats using isoflurane.
-
Surgically implant catheters into the right jugular vein (for infusions) and the left carotid artery (for blood sampling).
-
Exteriorize the catheters at the back of the neck.
-
House rats individually and allow them to recover for 5-7 days. Monitor their weight daily to ensure they have returned to their pre-surgical weight.
-
-
Animal Acclimatization and Fasting (Day of clamp):
-
Fast rats for 5-6 hours prior to the start of the clamp procedure.
-
Connect the exteriorized catheters to infusion lines and a sampling line attached to a swivel system to allow the rat to move freely in its cage.
-
Allow the rats to acclimate to the setup for at least 60 minutes.
-
-
This compound Administration (2 hours prior to clamp):
-
Administer this compound (10 or 30 mg/kg) or vehicle via oral gavage.
-
-
Basal Period (Time -90 min to 0 min):
-
At t = -90 min, start a continuous infusion of saline.
-
At t = -30, -20, -10, and 0 min, collect blood samples (approximately 50 µL) from the arterial line to determine basal blood glucose, plasma insulin, and glucagon concentrations.
-
-
Hyperinsulinemic-Euglycemic Clamp (Time 0 min to 120 min):
-
At t = 0 min, start a primed-continuous infusion of human insulin (e.g., a prime of 100 mU/kg followed by a continuous infusion of 10 mU/kg/min).
-
Simultaneously, begin a variable infusion of 20% dextrose.
-
Monitor blood glucose every 5-10 minutes.
-
Adjust the glucose infusion rate (GIR) to maintain the blood glucose concentration at the basal level (euglycemia).
-
Collect blood samples at regular intervals (e.g., every 30 minutes) for the determination of plasma insulin and glucagon.
-
The clamp is considered to be at a steady state when the glucose infusion rate is stable for at least 30 minutes. The average GIR during the last 30-60 minutes of the clamp is used as the primary measure of insulin sensitivity.
-
-
Post-Clamp:
-
At the end of the clamp, stop all infusions.
-
The animal can be euthanized to collect tissue samples for further analysis (e.g., glycogen content, signaling pathway activation) or allowed to recover.
-
Mandatory Visualizations
Caption: Experimental workflow for the hyperinsulinemic-euglycemic clamp study.
Caption: Proposed signaling pathway for GSK-1292263 action.
References
- 1. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Defining Insulin Resistance From Hyperinsulinemic-Euglycemic Clamps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uab.edu [uab.edu]
- 4. Hyperinsulinemic-euglycemic clamp in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating the Efficacy of GSK-1292263 Hydrochloride in Cell Culture Models
Introduction
GSK-1292263 hydrochloride is a potent and selective agonist for the G-protein coupled receptor 119 (GPR119).[1] Primarily investigated for the treatment of type 2 diabetes mellitus due to its role in glucose homeostasis, emerging research has highlighted a potential role for GPR119 agonists in oncology.[2][3] GPR119 is expressed in various cancer cell lines, and its activation has been shown to potentiate the efficacy of other anticancer agents, such as tyrosine kinase inhibitors (TKIs).[2][3]
The mechanism of action in this context is not direct cytotoxicity, but rather the modulation of cellular metabolism. Activation of GPR119 by agonists like GSK-1292263 can induce a metabolic shift towards glycolysis, leading to increased lactate production. This lactate, in turn, can inhibit autophagy, a cellular process that cancer cells often use to survive the stress induced by chemotherapy or targeted agents.[2][3] By inhibiting this survival mechanism, GSK-1292263 can sensitize cancer cells to the effects of a primary therapeutic agent.
These application notes provide a framework and detailed protocols for researchers to evaluate the efficacy of this compound in relevant cancer cell culture models, particularly in combination therapy settings. The following protocols will detail methods to assess cell viability, proliferation, apoptosis, and target engagement.
Signaling Pathway and Experimental Overviews
The following diagrams illustrate the canonical GPR119 signaling pathway and the general workflows for the experimental protocols described herein.
Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is designed to measure the metabolic activity of cells as an indicator of cell viability, which can be used to determine the cytotoxic or cytostatic effects of GSK-1292263, alone or in combination with another therapeutic agent.
Materials:
-
GPR119-expressing cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Secondary therapeutic agent (e.g., Gefitinib)
-
96-well clear or black-walled, clear-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of GSK-1292263 and the secondary agent in culture medium. For combination studies, create a matrix of concentrations.
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the desired drug concentrations to each well. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a predetermined time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[4]
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[4]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the data to the vehicle control wells (representing 100% viability) and plot dose-response curves to calculate the IC50 values.
Protocol 2: Cell Proliferation Assay (BrdU Incorporation)
This assay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic thymidine analog, into newly synthesized DNA of actively proliferating cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR119 agonist enhances gefitinib responsiveness through lactate-mediated inhibition of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR119 agonist enhances gefitinib responsiveness through lactate-mediated inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of GPR119 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
Application Notes and Protocols: Preparation of GSK-1292263 Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-1292263 hydrochloride is a potent and orally available agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and related metabolic disorders. Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo applications.
Chemical and Physical Properties
This compound is a small molecule with the following properties:
| Property | Value | Reference |
| Chemical Name | 5-((1-(3-(1-methylethyl)-1,2,4-oxadiazol-5-yl)-4-piperidinyl)methoxy)-2-(4-(methylsulfonyl)phenyl)pyridine, hydrochloride | [1] |
| Molecular Formula | C₂₃H₂₉ClN₄O₄S | [1] |
| Molecular Weight | 493.02 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO (≥ 20 mg/mL) | [2] |
Mechanism of Action
GSK-1292263 acts as an agonist at the GPR119 receptor, which is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of GPR119 by GSK-1292263 stimulates the Gαs subunit of the G protein complex. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP in pancreatic β-cells enhances glucose-dependent insulin secretion, while in intestinal L-cells, it promotes the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).
Experimental Protocols
In Vitro Stock Solution Preparation (10 mM)
This protocol describes the preparation of a 10 mM stock solution in dimethyl sulfoxide (DMSO), suitable for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Volume (L) * 493.02 g/mol For 1 mL of 10 mM stock solution, weigh out 4.93 mg of this compound.
-
Dissolution: a. Carefully weigh the calculated amount of this compound powder and place it into a sterile vial. b. Add the desired volume of DMSO to the vial. c. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: a. Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3]
Note on In Vitro Working Concentrations: For cell-based assays, the stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration. A typical starting point for in vitro studies could be in the low micromolar range, with further optimization based on the specific cell type and assay. For instance, in studies involving hepatocytes, a pre-treatment time of 30 minutes has been noted.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your experiment.
In Vivo Formulation Preparation
This protocol describes the preparation of a formulation suitable for oral administration in animal models, such as rats.
Materials:
-
10 mM this compound in DMSO (prepared as in section 3.1)
-
Corn oil
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Preparation of Vehicle: The vehicle consists of 10% DMSO and 90% corn oil.
-
Dilution: a. For a final concentration of 1 mg/mL, for example, take an appropriate volume of the 10 mM stock solution. b. Add the calculated volume of corn oil to achieve the final desired concentration and a 10% DMSO v/v. c. Vortex the mixture vigorously to form a uniform suspension or solution.
Note on In Vivo Dosages: In preclinical studies with rats, GSK-1292263 has been administered at doses ranging from 3 to 30 mg/kg.[4] The exact dosage will depend on the animal model and the specific experimental design.
Safety and Handling
-
This compound is for research use only and not for human or veterinary use.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
Storage and Stability
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C | Up to 3 years | [2] |
| 4°C | Up to 2 years | [2] | |
| Stock Solution in DMSO | -20°C | Up to 1 year | [3] |
| -80°C | Up to 2 years | [3] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to store the DMSO stock solution in single-use aliquots.[3]
References
Troubleshooting & Optimization
GSK-1292263 hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of GSK-1292263 hydrochloride. The following information is intended to facilitate the proper handling and use of this compound in a research setting.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is the optimal temperature.[1][2] The compound is stable for several weeks at ambient temperature during standard shipping.[1][2]
Q2: What is the recommended solvent for creating stock solutions?
A: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[1][3]
Q3: How should stock solutions of this compound be stored?
A: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3] Recommended storage conditions for stock solutions are outlined in the table below.
| Storage Temperature | Duration | Source(s) |
| -80°C | Up to 2 years | [4] |
| -20°C | Up to 1 year | [4] |
Q4: Is this compound soluble in aqueous solutions?
A: GSK-1292263 is reported to be insoluble in water.[3] For in vivo studies or cell-based assays requiring aqueous buffers, it is common to first dissolve the compound in an organic solvent like DMSO and then further dilute it with the aqueous buffer.
Q5: Are there any specific recommendations for preparing in vivo formulations?
A: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[5] One suggested formulation involves initially dissolving the compound in DMSO and then mixing with a vehicle such as corn oil.[4] Another option for oral administration is to prepare a homogeneous suspension in a vehicle like CMC-Na.[3] For injections, a clear solution can be prepared using a co-solvent system such as 30% propylene glycol, 5% Tween 80, and 65% D5W.[3]
Troubleshooting Guide
Issue: Precipitation is observed when preparing a working solution.
-
Possible Cause: The solubility of this compound may have been exceeded in the chosen solvent or buffer.
-
Troubleshooting Steps:
-
Gentle Warming: Gently warm the solution to aid dissolution.
-
Sonication: Use a sonicator to help break up any precipitate and facilitate dissolution.
-
Solvent Adjustment: Consider adjusting the co-solvent ratio or using a different solvent system if precipitation persists.
-
Issue: Inconsistent results are observed between experiments.
-
Possible Cause 1: Compound Degradation. Improper storage or handling of stock solutions can lead to degradation.
-
Troubleshooting Steps:
-
Ensure stock solutions are stored at the recommended temperature and protected from light.
-
Use freshly prepared working solutions for each experiment.
-
Avoid repeated freeze-thaw cycles by preparing and storing aliquots of the stock solution.
-
-
-
Possible Cause 2: Inaccurate Concentration. Errors in weighing the solid compound or in pipetting during solution preparation can lead to incorrect concentrations.
-
Troubleshooting Steps:
-
Calibrate balances and pipettes regularly.
-
Prepare a fresh stock solution, paying close attention to accurate measurements.
-
-
Experimental Protocols
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 493.02 g/mol ) using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the solid compound to achieve a final concentration of 10 mM.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results with this compound.
References
Potential off-target effects of GSK-1292263 hydrochloride
Welcome to the technical support center for GSK-1292263 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is primarily expressed on enteroendocrine K and L cells in the gut and on pancreatic beta-cells.[1] Activation of GPR119 is known to increase intracellular cyclic AMP (cAMP), leading to the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), as well as peptide YY (PYY).[2][3] This ultimately results in enhanced glucose-dependent insulin secretion.[4]
Q2: What is currently known about the off-target profile of GSK-1292263?
A2: Based on available preclinical data, GSK-1292263 has been evaluated for off-target interactions in a limited capacity. In vitro studies have shown weak or no inhibitory activity against several cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4), P-glycoprotein (P-gp), organic anion transporting polypeptide 1B3 (OATP1B3), and organic cation transporter 2 (OCT2) at high concentrations (IC50 values >30 µM).[5][6] However, some inhibitory effects were noted on breast cancer resistance protein (BCRP) and OATP1B1, which are transporters involved in the disposition of statins.[3][5][6] A comprehensive screen against a broad panel of kinases or other receptors is not publicly available.
Q3: My experimental results with GSK-1292263 are not what I expected based on its known on-target activity. Could off-target effects be the cause?
A3: While GSK-1292263 is reported to be a selective GPR119 agonist, unexpected results could potentially stem from off-target effects, especially at higher concentrations.[7] It is also important to consider other factors such as experimental design, reagent quality, and cell system variability.[8][9] This guide provides troubleshooting steps to help you investigate the possibility of off-target interactions.
Q4: What are some initial steps to take if I suspect off-target effects?
A4: If you suspect off-target effects, a systematic approach is recommended:
-
Confirm On-Target Engagement: First, verify that GSK-1292263 is engaging GPR119 in your experimental system. This can be done using methods like a cellular thermal shift assay (CETSA).[7][10]
-
Dose-Response Curve: Perform a careful dose-response experiment. Off-target effects are often observed at higher concentrations, so determining the minimal effective concentration for your desired on-target effect is crucial.[7]
-
Use of a Negative Control: If available, use a structurally similar but inactive analog of GSK-1292263. Observing the same phenotype with an active but not an inactive compound strengthens the evidence for an on-target effect.
-
Target Knockdown/Knockout: In cell-based assays, using techniques like siRNA or CRISPR to reduce or eliminate GPR119 expression can help determine if the observed effect is dependent on the intended target.[7]
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes in Cell-Based Assays
If you observe a cellular phenotype that is inconsistent with GPR119 activation, consider the following troubleshooting steps.
Potential Issue: The observed effect is due to an off-target interaction.
| Troubleshooting Step | Experimental Protocol | Expected Outcome if Effect is On-Target | Expected Outcome if Effect is Off-Target |
| 1. Titrate Compound Concentration | Perform a dose-response experiment with GSK-1292263, starting from low nanomolar to high micromolar concentrations. | The phenotype should correlate with the known EC50 for GPR119 activation and plateau at higher concentrations. | The phenotype may only appear at higher concentrations, suggesting lower-affinity binding to an off-target. |
| 2. Assess GPR119 Expression | Confirm the expression of GPR119 in your cell line at the mRNA and/or protein level (e.g., via qPCR or Western blot). | Detectable levels of GPR119 are present. | GPR119 expression is absent or negligible, strongly suggesting an off-target mechanism. |
| 3. GPR119 Knockdown | Use siRNA or shRNA to specifically reduce the expression of GPR119. Treat the knockdown cells and control cells with GSK-1292263. | The observed phenotype is significantly diminished or abolished in the knockdown cells compared to control cells. | The phenotype persists in the knockdown cells, indicating it is independent of GPR119. |
| 4. Orthogonal Agonist | Treat cells with a structurally different GPR119 agonist. | A similar phenotype should be observed, confirming it is mediated through GPR119 activation. | The phenotype is not replicated, suggesting it is specific to the chemical scaffold of GSK-1292263. |
Guide 2: Troubleshooting a Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a valuable tool to confirm that GSK-1292263 is binding to GPR119 in your cells.[7][10] If you are having trouble with your CETSA experiment, here are some common issues and solutions.
| Issue | Possible Cause | Recommended Solution |
| No thermal shift observed | Insufficient compound concentration or incubation time. | Optimize compound concentration and incubation time. A dose-response and time-course experiment is recommended. |
| Low target protein expression. | Confirm GPR119 expression in your cell line. Consider using a cell line that overexpresses the target.[11] | |
| The compound binds but does not induce a thermal shift. | This is a known limitation of the assay.[11] Consider an orthogonal target engagement assay, such as a pull-down experiment with a biotinylated analog. | |
| Irregular melt curves | Protein degradation. | Ensure that protease inhibitors are included in your lysis buffer and that samples are kept on ice. |
| Compound precipitation. | Check the solubility of GSK-1292263 in your assay buffer. Adjust buffer components if necessary. | |
| High variability between replicates | Inconsistent heating. | Ensure uniform and accurate temperature control across all samples. Use a PCR cycler with a thermal gradient function. |
| Pipetting errors. | Use calibrated pipettes and be meticulous with pipetting, especially with small volumes. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
To proactively assess the potential for off-target effects on protein kinases, a broad-panel kinase screen is recommended.
Objective: To determine the inhibitory activity of GSK-1292263 against a panel of recombinant kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a suitable microplate (e.g., 384-well), add the individual recombinant kinases, their specific substrates, and ATP. The concentration of ATP should ideally be at or near the Km for each kinase.
-
Compound Addition: Add the diluted GSK-1292263 or a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., luminescence for ADP-Glo, fluorescence for Z'-LYTE, or radioactivity for P32-ATP incorporation).[12]
-
Data Analysis: Calculate the percent inhibition for each concentration of GSK-1292263. Determine the IC50 value for any kinase that shows significant inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of GSK-1292263 with its target protein GPR119 in intact cells.
Methodology:
-
Cell Treatment: Culture cells to an appropriate confluency. Treat the cells with GSK-1292263 at the desired concentration or with a vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Pelleting: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins.
-
Analysis: Analyze the amount of soluble GPR119 in the supernatant by Western blotting or other protein detection methods. A shift in the melting curve in the presence of GSK-1292263 indicates target engagement.
Data Summary
On-Target Potency of GSK-1292263
| Target | Species | Assay | Value | Reference |
| GPR119 | Human | pEC50 | 6.9 | [4][13] |
| GPR119 | Rat | pEC50 | 6.7 | [4][13] |
In Vitro Off-Target Profile of GSK-1292263
| Target | Assay Type | Result | Reference |
| CYP1A2, 2C9, 2C19, 2D6, 3A4 | Inhibition | IC50 > 30 µM | [3][6] |
| P-glycoprotein (P-gp) | Inhibition | IC50 > 30 µM | [5][6] |
| OATP1B3 | Inhibition | IC50 > 30 µM | [5][6] |
| OCT2 | Inhibition | IC50 > 30 µM | [5][6] |
| BCRP | Inhibition | Inhibitory activity observed | [3][6] |
| OATP1B1 | Inhibition | Inhibitory activity observed | [3][6] |
Visualizations
Caption: On-target signaling pathway of GSK-1292263 via GPR119 activation.
Caption: Troubleshooting workflow for suspected off-target effects.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of drug interactions of GSK1292263 (a GPR119 agonist) with statins: from in vitro data to clinical study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. medkoo.com [medkoo.com]
Technical Support Center: GSK-1292263 and Post-OGTT Hypoglycemia Management
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing post-Oral Glucose Tolerance Test (OGTT) hypoglycemia when working with GSK-1292263.
Frequently Asked Questions (FAQs)
Q1: What is GSK-1292263 and what is its primary mechanism of action?
A1: GSK-1292263 is an orally available agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed on enteroendocrine K and L cells in the gut and on pancreatic beta-cells.[2] Its activation leads to the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), which in turn enhance glucose-dependent insulin secretion.[3][4]
Q2: Why is post-OGTT hypoglycemia observed with GSK-1292263 administration?
A2: Post-OGTT hypoglycemia has been reported as a side effect in clinical trials with GSK-1292263.[4][5][6] This is thought to be due to an exaggerated insulin response to the glucose load, potentially driven by the enhanced secretion of incretin hormones stimulated by GSK-1292263.[4] The subsequent rapid glucose disposal can lead to a drop in blood glucose levels below the normal range.
Q3: What are the reported effects of GSK-1292263 on incretin and other gut hormones?
A3: In preclinical studies, GSK-1292263 has been shown to increase circulating levels of GLP-1, GIP, and peptide YY (PYY).[3][4] However, in clinical studies with type 2 diabetes patients, while it significantly increased plasma total PYY levels, it had no significant effect on active or total GLP-1 or GIP.[2][7]
Q4: Has GSK-1292263 been effective in improving glycemic control in clinical trials?
A4: Despite its mechanism of action, GSK-1292263 did not significantly improve glucose control in type 2 diabetic patients in clinical trials.[2][7][8]
Q5: What is the current development status of GSK-1292263?
A5: GSK-1292263 was evaluated in Phase II clinical studies for the oral treatment of type 2 diabetes.[4] However, due to the lack of significant effect on glucose control, its development for this indication has been discontinued.[8]
Troubleshooting Guide
Issue 1: Unexpectedly high incidence or severity of post-OGTT hypoglycemia in experimental subjects.
-
Possible Cause 1: Dose of GSK-1292263 is too high.
-
Possible Cause 2: Interaction with other medications.
-
Possible Cause 3: Subject-specific factors.
-
Recommendation: Individual responses to GPR119 agonists can vary. Screen subjects for any underlying conditions that may predispose them to hypoglycemia.
-
Issue 2: Inconsistent or unexpected results in gut hormone level measurements.
-
Possible Cause 1: Assay sensitivity and specificity.
-
Recommendation: Ensure that the immunoassays used for measuring GLP-1, GIP, and PYY are validated and specific for the active and total forms of the hormones.
-
-
Possible Cause 2: Sample collection and handling.
-
Recommendation: Follow strict protocols for blood sample collection, processing, and storage to prevent peptide degradation. The use of DPP-4 inhibitors in collection tubes is crucial for preserving active GLP-1.
-
-
Possible Cause 3: Influence of other factors on hormone secretion.
-
Recommendation: Be aware that factors such as co-administered drugs (e.g., metformin, sitagliptin) can modulate the effects of GSK-1292263 on gut hormone secretion.[7]
-
Issue 3: Lack of observed effect on glucose metabolism in an animal model.
-
Possible Cause 1: Species-specific differences in GPR119 pharmacology.
-
Recommendation: GSK-1292263 has shown different potencies for human and rat GPR119 (pEC50s of 6.9 and 6.7, respectively).[1] Ensure the chosen animal model is appropriate and that the dose is optimized for that species.
-
-
Possible Cause 2: Formulation and bioavailability.
Data Presentation
Table 1: Summary of Preclinical In Vivo Effects of GSK-1292263
| Parameter | Animal Model | Dose Range | Key Findings | Reference |
| Incretin & Gut Hormones | Male Sprague-Dawley rats | 3-30 mg/kg | Increased levels of circulating GLP-1, GIP, PYY, and glucagon.[3][4] | [3][4] |
| Insulin Response (IVGTT) | Rats | Not specified | Significant increases in peak insulin response and insulin AUC(0-15 min) of 30-60%.[3][5] | [3][5] |
| Glucose Disposal Rate (IVGTT) | Rats | Not specified | Significant increase in glucose disposal rate.[3][5] | [3][5] |
| Insulin Immunoreactivity | Zucker diabetic fatty rats | Not specified | Statistically significant increase in pancreatic insulin immunoreactivity after 6 weeks.[3][5] | [3][5] |
| Glucagon Secretion (Hyperinsulinemic-euglycemic clamp) | Male Sprague-Dawley rats | 10 or 30 mg/kg | Stimulated glucagon secretion without increasing blood glucose levels.[3][5] | [3][5] |
Table 2: Summary of Clinical Trial Data for GSK-1292263
| Study Population | Dosing | Key Pharmacodynamic Effects | Adverse Events | Reference |
| Healthy Volunteers (n=69) | Single escalating doses (10-400 mg); 250 mg once daily for 2 and 5 days | Dose-dependent increase in glucose AUC(0-3 h) during OGTT. Increase in PYY during prandial periods. | Mild headache, dizziness, hyperhidrosis, flushing, and post-OGTT hypoglycemia (with single doses).[4][5][6] | [4][5][6] |
| Type 2 Diabetes (drug-naïve or stopped medication) | Single (25-800 mg) and multiple doses (100-600 mg/day for 14 days) | Significantly increased plasma total PYY levels. No significant effect on active or total GLP-1 or GIP. No significant effect on circulating glucose, insulin, C-peptide, or glucagon levels.[2][7] | Well tolerated. | [2][7] |
| Type 2 Diabetes (on metformin) | Multiple doses (100-600 mg/day for 14 days) | Co-dosing with metformin augmented peak PYY concentrations and increased post-prandial total GLP-1.[2][7] | Well tolerated. | [2][7] |
Experimental Protocols
1. Oral Glucose Tolerance Test (OGTT) in Human Subjects
-
Objective: To assess the effect of GSK-1292263 on glucose tolerance and incretin hormone secretion.
-
Procedure:
-
Subjects should fast overnight for at least 8 hours.
-
A baseline blood sample is collected.
-
GSK-1292263 or placebo is administered orally at the specified dose.
-
After a predetermined time (e.g., 60 minutes), a standard 75g oral glucose solution is ingested by the subject within 5 minutes.
-
Blood samples are collected at regular intervals (e.g., 0, 15, 30, 60, 90, 120, and 180 minutes) after the glucose load.
-
Plasma is separated and stored appropriately for analysis of glucose, insulin, C-peptide, GLP-1, GIP, and PYY.
-
-
Note: Continuous glucose monitoring (CGM) can be a useful tool for managing and monitoring for hypoglycemia in subjects.[9]
2. In Vivo Assessment of Gut Hormone Secretion in Rodents
-
Objective: To determine the effect of GSK-1292263 on the secretion of GLP-1, GIP, and PYY in response to an oral glucose challenge.
-
Procedure:
-
Rats are fasted overnight but allowed free access to water.
-
GSK-1292263 or vehicle is administered by oral gavage at the desired dose (e.g., 3-30 mg/kg).
-
After a specified time (e.g., 60 minutes), an oral glucose bolus (e.g., 2 g/kg) is administered by gavage.
-
Blood samples are collected from the tail vein or via cannulation at baseline and at various time points post-glucose administration (e.g., 10, 30, 60, 120 minutes).
-
Blood should be collected into tubes containing a DPP-4 inhibitor (for active GLP-1) and other appropriate preservatives.
-
Plasma is separated and stored at -80°C until analysis by ELISA or other validated immunoassay.
-
Mandatory Visualizations
Caption: Signaling pathway of GSK-1292263 leading to potential hypoglycemia.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT) with GSK-1292263.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]
- 3. selleckchem.com [selleckchem.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. | BioWorld [bioworld.com]
- 6. medkoo.com [medkoo.com]
- 7. Gut hormone pharmacology of a novel GPR119 agonist (GSK1292263), metformin, and sitagliptin in type 2 diabetes mellitus: results from two randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: GSK-1292263 Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK-1292263 hydrochloride in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1] Activation of GPR119, primarily expressed on enteroendocrine K and L cells and pancreatic beta cells, stimulates the Gs alpha subunit of the G protein.[2] This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] Elevated cAMP levels promote the release of glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic peptide (GIP), and peptide YY (PYY) from the gut, and enhance glucose-dependent insulin secretion from pancreatic beta cells.[2][3]
Q2: What are the reported in vivo dosages of this compound in rats?
A2: Several studies have reported effective oral dosages of GSK-1292263 in rat models. Single doses ranging from 3 to 30 mg/kg have been shown to increase levels of circulating gastrointestinal peptides in male Sprague-Dawley rats.[4] In hyperinsulinemic-euglycemic clamp studies, doses of 10 or 30 mg/kg were administered.[5] For longer-term studies, a 6-week study in Zucker diabetic fatty rats was conducted, and a separate study in neonatal streptozotocin-induced diabetic rats utilized a 30 mg/kg dose.[4][6]
Q3: How should this compound be prepared for oral administration in in vivo studies?
A3: this compound is soluble in DMSO but insoluble in water and ethanol. For in vivo oral administration, a common method is to first dissolve the compound in a minimal amount of DMSO and then create a suspension in a vehicle like corn oil.[7] Alternatively, a formulation using 30% propylene glycol, 5% Tween 80, and 65% D5W (5% dextrose in water) has been described.[5] It is recommended to prepare the dosing solution fresh on the day of the experiment.[7]
Q4: What are the expected physiological effects of this compound in vivo?
A4: In preclinical rodent models, GSK-1292263 has been shown to enhance glucose-dependent insulin secretion, improve glucose tolerance, and increase the secretion of gut hormones, including GLP-1, GIP, and PYY.[3][5] Notably, a significant and profound increase in circulating levels of PYY has been consistently observed.[3][4] In human studies, while the effect on glucose control was not significant, a five-fold increase in plasma total PYY levels was reported.[3]
Q5: Are there any known off-target effects or potential side effects?
A5: In vitro studies have shown that GSK-1292263 has little to no inhibitory effect on major CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4) at concentrations up to 30 µM.[8] However, it did show some inhibition of BCRP and OATP1B1 transporters.[8] In human clinical trials, the most common drug-related adverse effects were mild and included headache, dizziness, hyperhidrosis, and flushing.[4] Hypoglycemia was reported following an oral glucose tolerance test but not with repeated daily dosing.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results between animals. | 1. Inconsistent dosing volume or technique.2. Animal stress affecting physiological responses.3. Improper formulation leading to inconsistent drug concentration. | 1. Ensure accurate weighing of each animal for precise dose calculation. Utilize proper oral gavage technique to minimize stress and ensure complete dose delivery.[9][10]2. Acclimatize animals to handling and the experimental environment before the study begins.3. Ensure the dosing solution is a homogenous suspension before each administration. Prepare fresh solutions daily.[7] |
| Suboptimal or no observed effect on glucose metabolism. | 1. Insufficient dosage for the specific animal model or disease state.2. Rapid metabolism or clearance of the compound.3. Tachyphylaxis (reduced response) with repeated dosing. | 1. Perform a dose-response study to determine the optimal effective dose (e.g., starting with the 3-30 mg/kg range reported in rats).[4]2. While the half-life in humans is 12-18 hours, this may differ in rodents.[4] Consider a twice-daily dosing regimen if a sustained effect is needed.3. Although not extensively reported for PYY effects, tachyphylaxis has been observed for some GPR119 agonists.[11] If effects diminish over time, consider this possibility in the experimental design. |
| Precipitation of the compound in the dosing vehicle. | 1. Poor solubility of this compound in the chosen vehicle.2. Temperature changes affecting solubility. | 1. Ensure the initial stock solution in DMSO is fully dissolved before dilution into the final vehicle (e.g., corn oil).[7] Sonication may aid in dissolution.[7]2. Prepare and store the dosing solution at a consistent temperature. If using a suspension, ensure it is well-mixed before each use. |
| Signs of distress in animals post-dosing (e.g., labored breathing). | 1. Accidental administration into the trachea instead of the esophagus during oral gavage.2. Esophageal or stomach injury from improper gavage technique. | 1. Ensure personnel are thoroughly trained in proper oral gavage techniques. Use appropriate gavage needle size and length for the animal.[9][10]2. If resistance is felt during gavage, do not force the needle.[9] Monitor animals for at least 10-15 minutes post-dosing for any signs of distress.[12] |
Data Presentation
Table 1: Summary of In Vivo Dosages for this compound in Rats
| Animal Model | Dosage Range | Administration Route | Study Type | Reference |
| Male Sprague-Dawley Rats | 3 - 30 mg/kg (single dose) | Oral | Pharmacodynamic | [4] |
| Male Sprague-Dawley Rats | 10 and 30 mg/kg | Oral | Hyperinsulinemic-euglycemic clamp | [5] |
| Zucker Diabetic Fatty Rats | Not specified | Oral | 6-week study | [4] |
| Neonatal STZ-induced Diabetic SD Rats | 30 mg/kg | Oral | 2-week study | [6] |
Table 2: Key Pharmacodynamic Effects of this compound
| Parameter | Species | Effect | Dosage | Reference |
| Gastrointestinal Peptides (GLP-1, GIP, PYY) | Rat | Increased circulating levels | 3 - 30 mg/kg | [4] |
| Peak Insulin Response | Rat | 30-60% increase | Not specified | [4] |
| Plasma Total PYY | Human | ~5-fold increase | 300 mg BID | [3] |
| Glucose Control | Human (Type 2 Diabetes) | No significant improvement | 100-600 mg/day | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Rats (Corn Oil Vehicle)
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Prepare a concentrated stock solution by dissolving the this compound powder in DMSO. For example, create a 20 mg/mL stock solution.[7] Ensure the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
For a final dosing volume of 5 mL/kg, calculate the volume of the stock solution needed for each animal.
-
On the day of dosing, for each animal, add the calculated volume of the DMSO stock solution to the appropriate volume of corn oil to achieve the final desired concentration and a 10% DMSO co-solvent concentration (e.g., for a 1 mL final volume, add 100 µL of the 20 mg/mL DMSO stock to 900 µL of corn oil).[7]
-
Vortex the solution vigorously to create a uniform suspension.
-
Keep the solution well-mixed during the dosing procedure to ensure consistent administration.
-
Protocol 2: Oral Gavage Administration in Rats
-
Materials:
-
Prepared dosing solution
-
Appropriately sized gavage needle for rats (e.g., 16-18 gauge, flexible or curved with a rounded tip).[9]
-
Syringe (1 mL or 3 mL)
-
Animal scale
-
-
Procedure:
-
Weigh each rat accurately immediately before dosing to calculate the precise volume to be administered. The maximum recommended dosing volume is 10 mL/kg.[10]
-
Measure the correct length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the nose to prevent over-insertion.[9]
-
Draw the calculated volume of the dosing suspension into the syringe.
-
Properly restrain the rat to immobilize its head and straighten the neck and esophagus.[10]
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate into the esophagus. The needle should pass smoothly without resistance.[9]
-
Once in the esophagus, slowly dispense the content of the syringe.
-
Gently remove the gavage needle along the same path of insertion.
-
Return the animal to its cage and monitor for any signs of distress for at least 15 minutes.[12]
-
Mandatory Visualizations
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. researchgate.net [researchgate.net]
- 3. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]
- 4. | BioWorld [bioworld.com]
- 5. selleckchem.com [selleckchem.com]
- 6. GSK1292263 | 1032823-75-8 | GPR119 | MOLNOVA [molnova.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Evaluation of drug interactions of GSK1292263 (a GPR119 agonist) with statins: from in vitro data to clinical study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK-1292263 and Insulin Response Variability
Welcome to the technical support center for GSK-1292263. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in insulin response during experimentation with this GPR119 agonist. Below you will find troubleshooting guides and frequently asked questions to support your work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK-1292263?
A1: GSK-1292263 is an orally available agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed on pancreatic β-cells and intestinal L-cells.[2] Its activation is intended to stimulate glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4]
Q2: What is the expected in vivo effect of GSK-1292263 on insulin and glucose levels?
A2: Based on preclinical studies in rats, administration of GSK-1292263 was associated with increased levels of circulating GLP-1, GIP, and peptide YY (PYY).[3][4] In intravenous glucose tolerance tests in rats, GSK-1292263 led to a 30-60% increase in the peak insulin response and insulin AUC, which correlated with a significant increase in the glucose disposal rate.[3][4][5] However, in clinical studies with subjects having type 2 diabetes, GSK-1292263 did not demonstrate a significant effect on circulating glucose, insulin, or C-peptide levels.[6]
Q3: Why am I observing a significant increase in Peptide YY (PYY) but no corresponding improvement in glycemic control in human subjects?
A3: This is a key observation from clinical trials with GSK-1292263. In studies with type 2 diabetic subjects, GSK-1292263 led to a significant, approximately five-fold increase in plasma total PYY levels.[6] However, this did not translate into improved glucose control.[6] The profound effect on PYY in the absence of a significant insulinotropic or glucose-lowering effect in humans is a notable point of divergence from preclinical animal models.
Q4: Can GSK-1292263 be co-administered with other anti-diabetic agents?
A4: Yes, GSK-1292263 has been studied in combination with metformin and sitagliptin.[6] Co-dosing with metformin was found to augment the PYY peak concentrations and increase post-prandial total GLP-1.[6] Co-administration with sitagliptin led to an increase in active GLP-1 but also a reduction in total GLP-1, GIP, and PYY.[4][6] It is also noted that sitagliptin can increase the systemic exposure of GSK-1292263.[4]
Q5: What are the known species-specific differences in response to GSK-1292263?
A5: There is a marked difference in the observed effects of GSK-1292263 between rodents and humans. In rats, the compound enhances glucose-dependent insulin secretion and improves glucose homeostasis.[1] In contrast, clinical studies in humans with type 2 diabetes did not show significant improvements in glucose control or insulin secretion.[6][7] This suggests significant species-specific differences in the pharmacological response to GPR119 agonism.
Troubleshooting Guide
Issue 1: Lack of Significant Insulin Response in an In Vitro Assay
-
Possible Cause 1: Cell Line Origin. The response to GPR119 agonists can be highly dependent on the cell line used. Ensure the cell line (e.g., pancreatic β-cell line) expresses functional GPR119 at sufficient levels.
-
Possible Cause 2: Glucose Concentration. The insulinotropic effect of GPR119 agonists is glucose-dependent. Ensure that experiments are conducted under conditions of high glucose to facilitate insulin secretion.
-
Possible Cause 3: Receptor Desensitization. Prolonged exposure to an agonist can lead to receptor desensitization. Consider time-course experiments to identify the optimal window for observing a response.
Issue 2: No Improvement in Glycemic Control in Animal Models
-
Possible Cause 1: Animal Model Selection. The metabolic state of the animal model is crucial. Zucker diabetic fatty rats have shown some response to GSK-1292263.[3][5] Ensure the chosen model is appropriate for studying insulin sensitization.
-
Possible Cause 2: Route of Administration and Dosing. GSK-1292263 is orally available.[1] Confirm appropriate dosing and formulation for the chosen animal model. In rats, single doses of 3-30 mg/kg have been shown to be effective.[3]
-
Possible Cause 3: Confounding Glucagonotropic Effects. GSK-1292263 has been shown to stimulate glucagon secretion in rats, although this did not appear to impair insulin action in preclinical studies.[3][5] It is important to measure glucagon levels to have a complete picture of the hormonal response.
Issue 3: Discrepancy Between Preclinical and Clinical (or Human Cell-Based) Results
-
Possible Cause 1: Species-Specific Receptor Pharmacology. The affinity and efficacy of GSK-1292263 may differ between human and rodent GPR119. The reported pEC50 for human and rat GPR119 are 6.9 and 6.7, respectively, indicating similar potency in vitro.[1] However, downstream signaling or interactions with other pathways may differ.
-
Possible Cause 2: Dominant PYY Effect in Humans. The profound stimulation of PYY in humans may counteract or mask potential insulinotropic or glucose-lowering effects. PYY is known to have complex effects on satiety and gastrointestinal function.
-
Possible Cause 3: Tachyphylaxis. Repeated administration of some GPR119 agonists has been associated with tachyphylaxis (a rapid decrease in response to a drug after repeated doses).[7] This could contribute to the lack of efficacy in longer-term human studies.
Data Presentation
Table 1: Summary of Preclinical In Vivo Data for GSK-1292263 in Rats
| Parameter | Observation | Dose Range | Animal Model | Citation |
| Peak Insulin Response | 30-60% increase compared to vehicle | 3-30 mg/kg | Sprague-Dawley rats | [3][5] |
| Insulin AUC (0-15 min) | 30-60% increase compared to vehicle | 3-30 mg/kg | Sprague-Dawley rats | [3][5] |
| Glucose Disposal Rate | Significant increase | 3-30 mg/kg | Sprague-Dawley rats | [3][5] |
| Circulating Peptides | Increased GLP-1, GIP, PYY, and glucagon | 3-30 mg/kg | Sprague-Dawley rats | [3][4] |
| Insulin Immunoreactivity | Statistically significant increase in pancreatic sections | Not specified | Zucker diabetic fatty rats | [3][5] |
Table 2: Summary of Clinical Data for GSK-1292263 in Subjects with Type 2 Diabetes
| Parameter | Observation | Dose Range | Study Population | Citation |
| Plasma Glucose | No significant effect | Single: 25-800 mg; Multiple: 100-600 mg/day | Type 2 Diabetes | [6] |
| Insulin & C-Peptide | No significant effect | Single: 25-800 mg; Multiple: 100-600 mg/day | Type 2 Diabetes | [6] |
| Total PYY | ~5-fold increase compared to placebo | 300 mg BID | Type 2 Diabetes | [6] |
| GLP-1 & GIP | No significant effect | Single: 25-800 mg; Multiple: 100-600 mg/day | Type 2 Diabetes | [6] |
| Glucagon | No significant effect | Single: 25-800 mg; Multiple: 100-600 mg/day | Type 2 Diabetes | [6] |
Experimental Protocols
1. Oral Glucose Tolerance Test (OGTT)
This test assesses the subject's ability to handle an oral glucose load.
-
Preparation: Subjects fast overnight (8-12 hours).
-
Baseline Sampling: A baseline blood sample is collected to measure fasting glucose and hormone levels (insulin, C-peptide, GLP-1, etc.).
-
GSK-1292263 Administration: The investigational drug (GSK-1292263) or placebo is administered orally at the specified dose.
-
Glucose Challenge: After a specified time following drug administration (e.g., 60 minutes), the subject ingests a standardized glucose solution (typically 75g of glucose).
-
Serial Blood Sampling: Blood samples are collected at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Analysis: Plasma glucose and hormone levels are measured in each sample to determine the area under the curve (AUC) and peak concentrations.
2. Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard method for assessing insulin sensitivity.
-
Catheter Placement: Two intravenous catheters are placed in the subject's arms: one for infusion and one for blood sampling.
-
Insulin Infusion: A continuous infusion of insulin is administered at a constant rate to raise plasma insulin to a high, stable level.
-
Glucose Infusion: A variable infusion of glucose is started to clamp the blood glucose at a normal, steady level (euglycemia).
-
Blood Glucose Monitoring: Blood glucose is monitored every 5-10 minutes.
-
Steady State: The glucose infusion rate is adjusted until a steady state is reached, where the amount of glucose being infused equals the amount of glucose being taken up by the body's tissues.
-
Analysis: The glucose infusion rate during the last 30 minutes of the clamp is a measure of insulin sensitivity. A higher glucose infusion rate indicates greater insulin sensitivity.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. | BioWorld [bioworld.com]
- 6. Gut hormone pharmacology of a novel GPR119 agonist (GSK1292263), metformin, and sitagliptin in type 2 diabetes mellitus: results from two randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Hurdles of GSK-1292263 in Clinical Translation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with GSK-1292263, a GPR119 agonist. While showing promise in preclinical studies, GSK-1292263 faced significant challenges in clinical trials, primarily a lack of efficacy in improving glycemic control in patients with type 2 diabetes. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help navigate the limitations of this compound and inform future research in GPR119 agonism.
I. Troubleshooting Guide
This guide addresses common experimental issues encountered when working with GSK-1292263, presented in a question-and-answer format.
Q1: I'm observing low or no activity of GSK-1292263 in my in vitro cAMP assay. What are the possible causes and solutions?
A1: This is a frequent issue that can stem from several factors related to the compound's properties and the assay setup.
-
Problem: Poor Solubility: GSK-1292263 is practically insoluble in water and ethanol.[1] If the compound precipitates in your aqueous assay buffer, its effective concentration will be significantly lower than intended.
-
Solution:
-
Optimize Solvent and Concentration: Prepare a high-concentration stock solution in 100% DMSO.[2] Ensure the final DMSO concentration in the assay does not exceed 0.5%, as higher concentrations can be toxic to cells.
-
Use a Carrier Protein: Including bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in the assay buffer can help maintain the solubility of hydrophobic compounds.
-
Sonication: Briefly sonicate your final compound dilutions to help dissolve any micro-precipitates before adding them to the cells.
-
-
-
Problem: Cell Line Issues: The responsiveness of your cell line to GPR119 agonism is critical.
-
Solution:
-
Confirm GPR119 Expression: Ensure your chosen cell line (e.g., HEK293, CHO) stably expresses a functional human GPR119 receptor.
-
Use a Positive Control: Include a known potent GPR119 agonist (e.g., AR231453) or a general adenylyl cyclase activator like forskolin to validate that the signaling pathway in your cells is responsive.[3]
-
-
-
Problem: Assay Conditions: The kinetics of the cAMP response can be transient.
-
Solution:
-
Time-Course Experiment: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation time for maximal cAMP accumulation with GSK-1292263 in your specific cell system.
-
Use a Phosphodiesterase (PDE) Inhibitor: Include a PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) in your assay buffer to prevent the degradation of cAMP and amplify the signal.
-
-
Q2: My in vivo study with GSK-1292263 in rodents is showing high variability and poor oral bioavailability. How can I improve my experimental setup?
A2: Poor and variable oral absorption is a key limitation of GSK-1292263 due to its low aqueous solubility.
-
Problem: Inadequate Formulation: A simple suspension in an aqueous vehicle is unlikely to provide sufficient exposure.
-
Solution:
-
Co-solvent Systems: Use a mixture of pharmaceutically acceptable co-solvents. A common starting point is a ternary system of DMSO, PEG400, and water. The proportions should be optimized to maintain solubility upon dosing.
-
Lipid-Based Formulations: Since GPR119 agonists are often lipophilic, consider lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) to improve absorption.[4]
-
Particle Size Reduction: Micronization or nano-milling of the GSK-1292263 powder can increase the surface area for dissolution in the gastrointestinal tract.[4]
-
-
-
Problem: Animal Handling and Dosing Technique: Stress and improper dosing can significantly impact results.
-
Solution:
-
Acclimatization: Ensure animals are properly acclimatized to handling and the gavage procedure to minimize stress-induced physiological changes.
-
Consistent Dosing Volume and Technique: Use a consistent and appropriate dosing volume for the animal's weight. Ensure the gavage needle is correctly placed to avoid accidental administration into the lungs.
-
-
-
Problem: Lack of Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: It's crucial to understand the relationship between drug exposure and the biological response.
-
Solution:
-
Satellite PK Group: Include a satellite group of animals for collecting blood samples at various time points post-dosing to determine the pharmacokinetic profile of your formulation.
-
Correlate Exposure with Efficacy: Analyze the PK data alongside your pharmacodynamic endpoints (e.g., changes in blood glucose or incretin levels) to establish an exposure-response relationship.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK-1292263?
A1: GSK-1292263 is a potent agonist of the G protein-coupled receptor 119 (GPR119).[5] GPR119 is primarily expressed on pancreatic beta-cells and enteroendocrine L- and K-cells in the gastrointestinal tract.[6] Upon activation, GPR119 couples to the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[6] This has a dual effect:
-
Directly on Pancreatic β-cells: Increased cAMP enhances glucose-dependent insulin secretion.
-
Indirectly via Enteroendocrine Cells: Increased cAMP stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn potentiate insulin release from β-cells.[6]
Q2: Why did GSK-1292263 fail in clinical trials for type 2 diabetes?
A2: Despite promising preclinical data showing improved glucose tolerance in rodents, GSK-1292263 did not demonstrate a significant effect on improving glycemic control in patients with type 2 diabetes.[4][7] While it did show pharmacological activity by increasing levels of the gut hormone PYY, it had no significant effect on circulating glucose, insulin, or glucagon levels in these patients.[7][8] This disconnect between preclinical efficacy and clinical outcomes is a major limitation.
Q3: What are the key physicochemical properties of GSK-1292263?
Q4: What is the off-target profile of GSK-1292263?
A4: In vitro studies have shown that GSK-1292263 has a relatively clean off-target profile at therapeutic concentrations. It demonstrated weak to no inhibition of major cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4).[9] However, it was found to be an inhibitor of the transporters BCRP and OATP1B1, which are involved in the disposition of statins.[9] This led to a slight increase in the exposure of simvastatin and rosuvastatin when co-administered.[9]
Q5: What are some strategies to overcome the limitations of GSK-1292263 for future research?
A5: Overcoming the limitations of GSK-1292263 requires a multi-pronged approach:
-
Medicinal Chemistry:
-
Improve Physicochemical Properties: Synthesize analogs with improved solubility and permeability while maintaining potency. This could involve reducing lipophilicity or introducing ionizable groups.[10]
-
Enhance Intrinsic Efficacy: The lack of translation from preclinical to clinical efficacy may suggest species differences in receptor activation or downstream signaling. Designing molecules with greater intrinsic efficacy at the human GPR119 receptor could be a key strategy.
-
-
Formulation Science:
-
Translational Biology:
-
Better Preclinical Models: Develop and utilize preclinical models that are more predictive of human response to GPR119 agonists. This could involve using humanized rodent models or advanced in vitro systems with human primary cells.
-
III. Data Presentation
Table 1: In Vitro and Physicochemical Properties of GSK-1292263
| Parameter | Species/System | Value | Reference |
| GPR119 Agonism (pEC50) | Human | 6.9 | [14] |
| Rat | 6.7 | [14] | |
| Solubility | Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] | |
| DMSO | 34 mg/mL (~74.5 mM) | [7] | |
| Off-Target Inhibition (IC50) | CYP1A2, 2C9, 2C19, 2D6, 3A4 | >30 µM | [9] |
| BCRP | Inhibitor (IC50 not specified) | [9] | |
| OATP1B1 | Inhibitor (IC50 not specified) | [9] |
Table 2: Pharmacokinetic and Clinical Trial Data for GSK-1292263
| Parameter | Species | Dose | Value | Reference |
| Half-life (t½) | Human | Multiple Doses | 12-18 hours | |
| Clinical Trial Phase | Human | - | Phase II (Discontinued) | [5] |
| Clinical Outcome (T2D) | Human | 100-600 mg/day for 14 days | No significant reduction in glucose AUC | [7] |
| Effect on Gut Hormones | Human | 300 mg BID | ~5-fold increase in plasma total PYY | [8] |
| Preclinical Efficacy | Sprague-Dawley Rats | 3-30 mg/kg | Increased GLP-1, GIP, and PYY | [7] |
IV. Experimental Protocols
1. In Vitro cAMP Accumulation Assay for GPR119 Agonism
This protocol is a general guideline for measuring the ability of GSK-1292263 to stimulate cAMP production in a cell-based assay.
-
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
GSK-1292263 stock solution (10 mM in 100% DMSO).
-
Positive control (e.g., 10 µM Forskolin).
-
cAMP detection kit (e.g., HTRF, Lance, or luminescence-based).
-
384-well white opaque assay plates.
-
-
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into 384-well plates at an optimized density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of GSK-1292263 in assay buffer containing the PDE inhibitor. Also, prepare solutions of the positive control (forskolin) and a vehicle control (DMSO at the same final concentration).
-
Cell Stimulation: Remove the culture medium from the cells and add the prepared compound dilutions, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C for the predetermined optimal time (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.
-
Data Analysis: Plot the signal against the logarithm of the GSK-1292263 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
2. Oral Glucose Tolerance Test (OGTT) in Rodents
This protocol provides a general framework for assessing the in vivo efficacy of GSK-1292263 on glucose homeostasis.
-
Materials:
-
Rodents (e.g., male C57BL/6 mice or Sprague-Dawley rats).
-
GSK-1292263 formulation (e.g., in a co-solvent or lipid-based vehicle).
-
Vehicle control.
-
Glucose solution (e.g., 40% w/v in water).
-
Glucometer and test strips.
-
Blood collection supplies (e.g., heparinized capillary tubes).
-
Oral gavage needles.
-
-
Procedure:
-
Fasting: Fast the animals overnight (e.g., 16 hours) with free access to water.
-
Baseline Blood Glucose: Take a baseline blood sample (t= -60 min) from the tail vein to measure fasting blood glucose.
-
Compound Administration: Administer the GSK-1292263 formulation or vehicle control via oral gavage at a defined volume based on body weight.
-
Glucose Challenge: After a set pre-treatment time (e.g., 60 minutes after compound administration, t=0 min), administer a glucose bolus (e.g., 2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion and compare the GSK-1292263-treated group to the vehicle control group using appropriate statistical analysis.
-
V. Visualizations
Caption: GPR119 signaling pathway upon activation by an agonist like GSK-1292263.
Caption: A typical experimental workflow for evaluating a GPR119 agonist.
Caption: A logical workflow for troubleshooting poor in vivo efficacy of GSK-1292263.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. Gut hormone pharmacology of a novel GPR119 agonist (GSK1292263), metformin, and sitagliptin in type 2 diabetes mellitus: results from two randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK 1292263 - AdisInsight [adisinsight.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of drug interactions of GSK1292263 (a GPR119 agonist) with statins: from in vitro data to clinical study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Solid Lipid Nanoparticles by Coacervation from Natural Soaps: Preliminary Studies for Oral Delivery of an Insulin Analogue [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
Validation & Comparative
A Comparative Analysis of GSK-1292263 Hydrochloride and Other GPR119 Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK-1292263 hydrochloride against other G protein-coupled receptor 119 (GPR119) agonists. This document synthesizes experimental data on their performance, outlines detailed methodologies for key experiments, and visualizes relevant biological pathways and workflows.
GPR119 has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders due to its role in glucose homeostasis.[1] Activation of GPR119, predominantly expressed in pancreatic β-cells and gastrointestinal L-cells, stimulates glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] This dual mechanism has driven the development of numerous GPR119 agonists, including this compound. This guide offers a comparative overview of GSK-1292263 and other notable GPR119 agonists.
Performance Comparison of GPR119 Agonists
The therapeutic potential of GPR119 agonists is primarily evaluated through their in vitro potency in activating the receptor and their in vivo efficacy in improving glucose tolerance. The following tables summarize key performance data for GSK-1292263 and other selected GPR119 agonists based on available preclinical and clinical studies.
In Vitro Potency
The potency of GPR119 agonists is typically determined by their half-maximal effective concentration (EC50) in cell-based assays measuring the accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger in the GPR119 signaling pathway.
| Agonist | Human GPR119 EC50 (nM) | Rat GPR119 EC50 (nM) | Cell Line | Reference |
| GSK-1292263 | ~129 (pEC50 6.9) | ~200 (pEC50 6.7) | Not Specified | [3] |
| AR231453 | 4.7 - 9 | Not Specified | HEK293 | [4] |
| MBX-2982 | Not Specified | Not Specified | Not Specified | [5] |
| DS-8500a | 51.5 | 98.4 | CHO-K1 | |
| AS1269574 | 2500 | Not Specified | HEK293 | |
| APD597 (JNJ-38431055) | 46 | Not Specified | Not Specified |
Note: pEC50 is the negative logarithm of the EC50 value. Data is compiled from various sources and experimental conditions may differ.
In Vivo Efficacy
The in vivo efficacy of GPR119 agonists is often assessed by their ability to improve glucose tolerance in animal models, typically measured as a reduction in the area under the curve (AUC) for glucose during an oral glucose tolerance test (OGTT).
| Agonist | Animal Model | Dose | Glucose AUC Reduction (%) | Reference |
| GSK-1292263 | nSTZ rats | Not Specified | Less than DS-8500a | |
| MBX-2982 | nSTZ rats | Not Specified | Less than DS-8500a | |
| DS-8500a | nSTZ rats | Not Specified | Greater than GSK1292263 and MBX-2982 | |
| Compound 26 | C57BL/6N mice | 10 mg/kg | 33 | [6] |
nSTZ: neonatal streptozotocin-induced diabetic.
Clinical Trial Outcomes
While many GPR119 agonists have entered clinical trials, their translation from preclinical efficacy to clinical benefit in humans has been challenging.
GSK-1292263, in Phase II clinical trials for type 2 diabetes, did not demonstrate a significant improvement in glycemic control.[7] Specifically, it had no significant effect on circulating glucose, insulin, C-peptide, or glucagon levels in patients with type 2 diabetes.[7] However, it did show a profound effect on circulating peptide YY (PYY), a gut hormone involved in appetite regulation.[7]
In contrast, another GPR119 agonist, DS-8500a, demonstrated dose-dependent reductions in HbA1c in a 12-week study in Japanese patients with type 2 diabetes. The changes from baseline were -0.23% (25 mg), -0.37% (50 mg), and -0.44% (75 mg).[2] While statistically significant compared to placebo, these reductions were less than those observed with the active comparator, sitagliptin.[2]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate the GPR119 signaling pathway and a typical experimental workflow.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a cascade of intracellular events, primarily through the Gαs protein subunit, leading to increased insulin and incretin secretion.
Experimental Workflow: In Vitro cAMP Accumulation Assay
This workflow outlines the key steps in a common in vitro assay to determine the potency of a GPR119 agonist.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are protocols for key assays used in the evaluation of GPR119 agonists.
cAMP Accumulation Assay (HTRF)
This protocol is for measuring intracellular cAMP levels in response to GPR119 activation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[8][9]
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., PBS with a phosphodiesterase inhibitor like 1 mM IBMX).
-
GPR119 agonist (e.g., GSK-1292263).
-
cAMP standard.
-
HTRF cAMP assay kit (e.g., Cisbio cAMP Dynamic 2 Assay Kit).
-
384-well low-volume white plates.
Procedure:
-
Cell Preparation: Culture HEK293-hGPR119 cells to 80-90% confluency. Harvest and resuspend the cells in assay buffer at a desired concentration (e.g., 300,000 cells/mL).
-
Cell Seeding: Dispense 5 µL of the cell suspension into each well of a 384-well plate (1500 cells/well).
-
Compound Preparation: Prepare a 10-point serial dilution of the GPR119 agonist in DMSO. Further dilute the compounds in assay buffer.
-
Stimulation: Add 5 µL of the diluted agonist to the wells containing the cells. Include a vehicle control (assay buffer with DMSO) and a positive control (e.g., forskolin).
-
Incubation: Seal the plate and incubate at room temperature for 30 minutes to 1 hour.
-
Detection: Add 5 µL of the HTRF cAMP-d2 reagent diluted in lysis buffer, followed by 5 µL of the HTRF anti-cAMP cryptate reagent to each well.
-
Final Incubation: Incubate the plate at room temperature for 1 hour.
-
Measurement: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the ratio of the two emission signals and convert to cAMP concentration using a standard curve. Plot the cAMP concentration against the agonist concentration to determine the EC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the ability of a GPR119 agonist to potentiate glucose-stimulated insulin secretion from a pancreatic β-cell line, such as MIN6 cells.[10][11]
Materials:
-
MIN6 cells.
-
Cell culture medium (DMEM with 15% FBS).
-
Krebs-Ringer Bicarbonate (KRB) buffer containing 0.2% BSA.
-
Glucose solutions (low glucose: 1 mM; high glucose: 25 mM).
-
GPR119 agonist.
-
Insulin ELISA kit.
Procedure:
-
Cell Culture: Seed MIN6 cells in a 12-well or 96-well plate and grow to 80-90% confluency.
-
Starvation: Wash the cells with low glucose KRB buffer and then pre-incubate in the same buffer for 1 hour at 37°C.
-
Stimulation: Replace the starvation buffer with fresh KRB buffer containing either low (1 mM) or high (25 mM) glucose, with or without the GPR119 agonist at various concentrations.
-
Incubation: Incubate the cells for 1 hour at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured insulin concentration against the agonist concentration for both low and high glucose conditions to demonstrate the glucose-dependent effect.
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo protocol assesses the effect of a GPR119 agonist on glucose tolerance in mice.[12][13][14]
Materials:
-
Mice (e.g., C57BL/6).
-
GPR119 agonist.
-
Vehicle control.
-
Glucose solution (e.g., 20% in sterile water).
-
Glucometer and test strips.
-
Oral gavage needles.
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer (time 0).
-
Compound Administration: Administer the GPR119 agonist or vehicle control orally via gavage.
-
Waiting Period: Wait for a specified period (e.g., 30-60 minutes) for the compound to be absorbed.
-
Glucose Challenge: Administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time to generate a glucose excursion curve. Calculate the area under the curve (AUC) for each treatment group and compare the results to determine the effect of the agonist on glucose tolerance.
Conclusion
This compound is a potent GPR119 agonist that has demonstrated efficacy in preclinical models, consistent with the mechanism of action for this class of compounds. However, like several other GPR119 agonists, its translation to significant glycemic control in human clinical trials has been challenging. Comparative data suggests that newer agonists, such as DS-8500a, may offer improved in vivo efficacy. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of metabolic drug discovery, facilitating the evaluation and comparison of novel GPR119 agonists. The continued exploration of this target may yet yield a clinically successful therapeutic for type 2 diabetes and related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. GPR119 - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of a novel series of potent and orally bioavailable GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assay in Summary_ki [bdb99.ucsd.edu]
- 9. youtube.com [youtube.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Insulin secretion assays in an engineered MIN6 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 13. protocols.io [protocols.io]
- 14. meliordiscovery.com [meliordiscovery.com]
A Comparative Analysis of GPR119 Agonists: GSK-1292263, MBX-2982, and PSN-821
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) due to its dual mechanism of action: stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine cells. This guide provides a comparative overview of three GPR119 agonists that have reached clinical development: GSK-1292263, MBX-2982, and PSN-821.
Mechanism of Action
All three compounds are agonists of the GPR119 receptor, which is primarily coupled to the Gαs signaling pathway.[1] Activation of GPR119 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This elevation in cAMP in pancreatic β-cells enhances glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP triggers the release of GLP-1 and GIP, which in turn potentiate insulin secretion and exert other beneficial metabolic effects.[2]
In Vitro Potency
The following table summarizes the available in vitro potency data for the three GPR119 agonists.
| Compound | Target | Assay | pEC50 | EC50 | Reference(s) |
| GSK-1292263 | Human GPR119 | cAMP Accumulation | 6.9 | - | [3][4] |
| Rat GPR119 | cAMP Accumulation | 6.7 | - | [3][4] | |
| MBX-2982 | Human GPR119 | cAMP Assay | 8.33 | - | [5] |
| Human GPR119 | cAMP Assay (acute) | 8.79 ± 0.12 | - | [5] | |
| Human GPR119 | cAMP Assay (sustained) | 7.03 ± 0.13 | - | [5] | |
| PSN-821 | Human GPR119 | - | Not Reported | Not Reported | - |
Note: A lower EC50 or a higher pEC50 value indicates greater potency.
Preclinical Data
Preclinical studies in rodent models have demonstrated the potential of these GPR119 agonists in improving glucose homeostasis.
| Compound | Animal Model | Key Findings | Reference(s) |
| GSK-1292263 | Sprague-Dawley Rats | Increased circulating levels of GLP-1, GIP, and PYY. In an oral glucose tolerance test (OGTT), it led to greater increases in total GLP-1, GIP, and PYY. In an intravenous glucose tolerance test, it significantly increased peak insulin response and insulin AUC. | [6] |
| Zucker Diabetic Fatty Rats | A 6-week study showed a statistically significant increase in insulin immunoreactivity in pancreatic sections. | [6] | |
| MBX-2982 | Mice and Rats | Acutely lowered glucose excursion and increased plasma GLP-1 and GIP during OGTTs. | [7] |
| High-fat fed female ZDF rats | Chronic treatment delayed the onset of diabetes. | [5] | |
| PSN-821 | Rats | Produced substantial glucose lowering and weight loss. | [2] |
Clinical Trial Data
All three compounds have been evaluated in clinical trials, with varying outcomes.
| Compound | Clinical Trial Phase | Key Findings | Reference(s) |
| GSK-1292263 | Phase I (Healthy Volunteers) (NCT00783549) | Well-tolerated with single escalating doses (10-400 mg). Associated with an increase in peptide YY (PYY) during prandial periods. | [6] |
| Phase II (Type 2 Diabetes) (NCT01119846) | Did not significantly improve glucose control. However, it did produce profound increases in circulating PYY levels. | [8] | |
| MBX-2982 | Phase Ib (Impaired Fasting Glucose) | Well-tolerated. Produced significant reductions in glucose excursion (26-37%) and glucagon (17% with 300 mg dose) in a mixed-meal tolerance test. Showed evidence of enhanced glucose-stimulated insulin secretion. | [7] |
| Phase IIa (Type 1 Diabetes) (NCT04432090) | Did not improve counterregulatory responses to hypoglycemia. However, the GLP-1 response during a mixed-meal test was 17% higher with MBX-2982 compared to placebo. | [9] | |
| PSN-821 | Phase IIa (Type 2 Diabetes) (NCT01386099) | The study aimed to investigate the pharmacokinetic-pharmacodynamic relationship. The primary endpoint was to be beta-cell function assessed by a hyperglycemic clamp. The development of PSN-821 was discontinued. | [10] |
Signaling Pathway
The activation of GPR119 by agonists initiates a signaling cascade that ultimately leads to improved glucose homeostasis.
Experimental Protocols
cAMP Accumulation Assay (HTRF)
This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation. A common method involves using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[11][12][13][14]
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Test compounds (GSK-1292263, MBX-2982, PSN-821)
-
Forskolin (positive control)
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: Culture HEK293-hGPR119 cells to 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Compound Preparation: Prepare serial dilutions of the test compounds and forskolin in the assay buffer.
-
Assay Plate Preparation: Dispense a specific volume of the cell suspension into the wells of the 384-well plate.
-
Compound Addition: Add the diluted test compounds, positive control (forskolin), and vehicle control to the respective wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Second Incubation: Incubate the plate for a further period (e.g., 60 minutes) at room temperature to allow the detection reaction to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Generate dose-response curves and determine the pEC50 or EC50 values for each compound.
Oral Glucose Tolerance Test (OGTT) in Rats
This in vivo experiment assesses the effect of the GPR119 agonists on glucose disposal.[15][16][17][18][19][20][21]
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Test compounds (GSK-1292263, MBX-2982, PSN-821) formulated in a suitable vehicle
-
Glucose solution (e.g., 2 g/kg)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, capillaries)
Procedure:
-
Animal Acclimatization and Fasting: Acclimate the rats to the experimental conditions. Fast the animals overnight (e.g., 16 hours) with free access to water.
-
Baseline Blood Glucose: At time -30 minutes (or another appropriate pre-dose time), collect a baseline blood sample from the tail vein and measure the blood glucose concentration using a glucometer.
-
Compound Administration: Administer the test compound or vehicle orally by gavage.
-
Fasting Blood Glucose (Time 0): At time 0, just before the glucose challenge, collect another blood sample to measure the fasting blood glucose level.
-
Glucose Challenge: Administer the glucose solution orally by gavage.
-
Post-Glucose Blood Sampling: Collect blood samples at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood Glucose Measurement: Measure the blood glucose concentration in each sample.
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion and compare the results between the compound-treated groups and the vehicle control group.
Conclusion
GSK-1292263, MBX-2982, and PSN-821 are all GPR119 agonists that have shown promise in preclinical models for the treatment of type 2 diabetes. While they share a common mechanism of action, their progression through clinical development has varied. MBX-2982 appears to have demonstrated some positive signals in early clinical trials, particularly in terms of incretin secretion. In contrast, GSK-1292263 did not show significant glucose-lowering effects in patients with T2DM, and the development of PSN-821 was discontinued. The reasons for the differing clinical outcomes are likely multifactorial, potentially including variations in compound potency, selectivity, pharmacokinetic profiles, and off-target effects. Further research and development of GPR119 agonists may yet yield a clinically effective therapy for metabolic diseases.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]
- 9. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 16. olac.berkeley.edu [olac.berkeley.edu]
- 17. mmpc.org [mmpc.org]
- 18. intranet.mmrx.org [intranet.mmrx.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A once-daily GLP-1/GIP/glucagon receptor tri-agonist (NN1706) lowers body weight in rodents, monkeys and humans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GSK-1292263 Hydrochloride and Metformin Combination Therapy for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug GSK-1292263 hydrochloride in combination with metformin against other established metformin-based combination therapies for the management of type 2 diabetes. The information presented herein is intended for research and drug development purposes and is based on available preclinical and clinical data.
Executive Summary
This compound is a G protein-coupled receptor 119 (GPR119) agonist that has been investigated for its potential to improve glycemic control in type 2 diabetes. When combined with metformin, a first-line therapy that primarily reduces hepatic glucose production and improves insulin sensitivity, GSK-1292263 aims to provide a complementary mechanism of action by enhancing glucose-dependent insulin secretion and promoting the release of incretin hormones. This guide evaluates the performance of this combination therapy in relation to standard-of-care metformin combinations with sulfonylureas, dipeptidyl peptidase-4 (DPP-4) inhibitors, sodium-glucose cotransporter-2 (SGLT2) inhibitors, and glucagon-like peptide-1 (GLP-1) receptor agonists.
Comparative Performance Data
The following tables summarize the quantitative data from clinical trials, offering a comparative view of the efficacy and safety of this compound and metformin combination therapy against other metformin-based treatments. It is important to note that direct head-to-head clinical trials comparing GSK-1292263 plus metformin with other metformin combinations are limited. The data for GSK-1292263 is primarily from studies where it was added to a background therapy of metformin.
Table 1: Efficacy of Metformin-Based Combination Therapies
| Combination Therapy | Change in HbA1c (%) from Baseline | Change in Fasting Plasma Glucose (mg/dL) from Baseline | Change in Body Weight (kg) from Baseline |
| GSK-1292263 + Metformin | No significant improvement reported[1][2] | No significant improvement reported[1][2] | Not reported |
| Metformin + Sulfonylurea | -0.67 to -1.28[3] | -21 to -39[3] | +1.19 to +2.44[4] |
| Metformin + DPP-4 Inhibitor | -0.49 to -0.55[5][6] | -0.80 to -0.97 mmol/L[5][6] | Neutral or slight decrease[7] |
| Metformin + SGLT2 Inhibitor | -0.54 to -0.60[8] | -1.37 mmol/L[8] | -2.16 to -2.23%[8] |
| Metformin + GLP-1 RA | -1.09 to -2.23[9][10] | Significant reduction | -1.87 to -11.33[9][10] |
Table 2: Safety Profile of Metformin-Based Combination Therapies
| Combination Therapy | Incidence of Hypoglycemia | Common Gastrointestinal Side Effects | Other Notable Adverse Events |
| GSK-1292263 + Metformin | Not significantly different from placebo[11] | Not significantly different from placebo[11] | Mild headache, dizziness, hyperhidrosis, flushing[11] |
| Metformin + Sulfonylurea | Higher risk compared to other combinations[12] | Nausea, diarrhea | Weight gain |
| Metformin + DPP-4 Inhibitor | Low risk[7] | Generally well-tolerated | |
| Metformin + SGLT2 Inhibitor | Low risk | Genital mycotic infections, urinary tract infections[4] | |
| Metformin + GLP-1 RA | Low risk | Nausea, vomiting, diarrhea[4] | Injection site reactions (for injectable forms) |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways affected by GSK-1292263, metformin, and the alternative therapeutic classes.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Clinical Trial Protocol: GSK-1292263 and Metformin Combination
-
Study Design: A randomized, placebo-controlled, two-part study was conducted in subjects with type 2 diabetes. Study 2 specifically enrolled subjects who were already taking metformin.[1]
-
Participants: Subjects with type 2 diabetes on a stable dose of metformin for at least 8 weeks.
-
Intervention:
-
Key Assessments:
-
Gut Hormone Levels: Plasma concentrations of peptide tyrosine-tyrosine (PYY), glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic peptide (GIP) were measured at various time points following standardized meals and oral glucose challenges.[1]
-
Glycemic Control: Plasma glucose, insulin, and C-peptide levels were assessed.[1]
-
Safety and Tolerability: Adverse events were monitored throughout the study.
-
-
Statistical Analysis: The effects of GSK-1292263 on gut hormones and glycemic parameters were compared with placebo using appropriate statistical models.
Preclinical Study Protocol: GPR119 Agonist and Metformin Combination in Diet-Induced Obese (DIO) Mice
-
Animal Model: Male diet-induced obese (DIO) mice were used as a model of obesity and insulin resistance.
-
Study Design: A 14-day treatment study with the following groups: vehicle control, GPR119 agonist (GSK2041706) alone, metformin alone (at two different doses), and a combination of the GPR119 agonist and metformin (at two different doses).[13]
-
Intervention:
-
Key Assessments:
-
Statistical Analysis: The effects of the combination therapy on body weight, food intake, and hormone levels were compared to the individual treatments and the vehicle control to assess for synergistic effects.[13]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a new combination therapy for type 2 diabetes, from preclinical studies to clinical trials.
References
- 1. Gut hormone pharmacology of a novel GPR119 agonist (GSK1292263), metformin, and sitagliptin in type 2 diabetes mellitus: results from two randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metformin and sulphonylurea combination therapy for adults with type 2 diabetes mellitus | Cochrane [cochrane.org]
- 4. Comparative Efficacy and Safety of Antidiabetic Drug Regimens Added to Metformin Monotherapy in Patients with Type 2 Diabetes: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of dipeptidyl peptidase-4 inhibitors and metformin as initial combination therapy and as monotherapy in patients with type 2 diabetes mellitus: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of initial combination of DPP-IV inhibitors and metformin versus metformin monotherapy in type 2 diabetes: a systematic review of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Efficacy and safety of dipeptidyl peptidase-4 inhibitors in combination with metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SGLT2 Inhibitors as Add-On Therapy to Metformin for People with Type 2 Diabetes: A Review of Placebo-Controlled Trials in Asian versus Non-Asian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparison of the efficacy and safety of 10 glucagon-like peptide-1 receptor agonists as add-on to metformin in patients with type 2 diabetes: a systematic review [frontiersin.org]
- 10. Comparison of the efficacy and safety of 10 glucagon-like peptide-1 receptor agonists as add-on to metformin in patients with type 2 diabetes: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. Safety of add-on sulfonylurea therapy in patients with type 2 diabetes using metformin: a population-based real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic Effects of a GPR119 Agonist with Metformin on Weight Loss in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Effect of GSK-1292263 Hydrochloride on Peptide YY Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK-1292263 hydrochloride's effect on Peptide YY (PYY) levels against other relevant alternatives. The information is supported by experimental data to aid researchers in evaluating its potential in drug development.
Introduction to this compound and PYY
This compound is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed on enteroendocrine L-cells in the gut and pancreatic β-cells.[2] Activation of GPR119 on L-cells is known to stimulate the release of gut hormones, including PYY, a key regulator of appetite and glucose homeostasis. This guide focuses on the validation of GSK-1292263's effect on PYY levels, a critical aspect of its pharmacological profile.
Comparative Analysis of PYY Modulation
The following table summarizes the quantitative effects of this compound and comparator compounds on plasma PYY levels.
| Compound | Mechanism of Action | Dose | Change in PYY Levels | Study Population |
| This compound | GPR119 Agonist | 300 mg BID for 13 days | ~5-fold increase in total PYY; peak concentrations of ~50 pM.[3] | Type 2 Diabetes Mellitus patients |
| GSK-1292263 + Metformin | GPR119 Agonist + Biguanide | 300 mg BID GSK-1292263 | Augmented peak PYY concentrations to ~100 pM.[3] | Type 2 Diabetes Mellitus patients on metformin |
| Metformin | Biguanide | Not specified in direct comparison | Increases fasting and postprandial PYY levels.[4] | Varies by study |
| Sitagliptin | DPP-4 Inhibitor | 100 mg/day for 13 days | Profound suppression of total PYY.[3] | Type 2 Diabetes Mellitus patients |
| Sitagliptin + Metformin | DPP-4 Inhibitor + Biguanide | 100 mg/day Sitagliptin | Reduced the suppression of total PYY compared to sitagliptin alone.[3] | Type 2 Diabetes Mellitus patients on metformin |
Other GPR119 Agonists and their Effects on Gut Hormones
| GPR119 Agonist | Reported Effects on Gut Hormones |
| MBX-2982 | Increases plasma GLP-1 and GIP during oral glucose tolerance tests in mice and rats.[5] |
| PSN821 | Reduces fasting and post-prandial glucose levels, suggesting an effect on incretin pathways.[5] |
| APD597 | Development was halted due to limited incretin activity in patients with Type 2 Diabetes.[6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes involved, the following diagrams are provided.
Caption: GPR119 signaling pathway in an enteroendocrine L-cell leading to PYY release.
Caption: A typical experimental workflow for measuring PYY levels after drug administration.
Experimental Protocols
A detailed methodology for the quantification of PYY levels in plasma is crucial for reproducible and reliable results. The following is a generalized protocol based on commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Protocol: Measurement of Plasma PYY by ELISA
1. Sample Collection and Preparation:
-
Collect whole blood into chilled tubes containing EDTA and aprotinin to prevent peptide degradation.
-
Immediately place the tubes on ice.
-
Within 20 minutes of collection, centrifuge the samples at 4°C to separate the plasma.
-
Aliquot the plasma into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
2. ELISA Procedure (Example based on a sandwich ELISA):
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and detection antibody, according to the kit manufacturer's instructions.
-
Standard Curve Preparation: Create a standard curve by performing serial dilutions of the PYY standard provided in the kit.
-
Assay Procedure:
-
Add 100 µL of standards, controls, and plasma samples to the appropriate wells of the microplate pre-coated with an anti-PYY antibody.
-
Incubate the plate as per the kit's instructions (e.g., 2 hours at room temperature).
-
Wash the wells multiple times with the prepared wash buffer to remove unbound substances.
-
Add 100 µL of a biotinylated anti-PYY detection antibody to each well and incubate.
-
Wash the wells again.
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate.
-
Wash the wells for a final time.
-
Add 100 µL of a substrate solution (e.g., TMB) to each well and incubate in the dark.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of PYY in the unknown samples by interpolating their absorbance values from the standard curve.
-
Calculate the area under the curve (AUC) for PYY levels over time to assess the total PYY response to the administered compound.
Conclusion
This compound demonstrates a profound effect on increasing circulating total PYY levels, significantly more so than placebo. When co-administered with metformin, this effect is further augmented. In contrast, the DPP-4 inhibitor sitagliptin was observed to suppress total PYY levels. While direct quantitative comparisons with other GPR119 agonists are limited, the potent PYY-releasing property of GSK-1292263 distinguishes it as a valuable tool for researchers investigating the physiological roles of PYY and the therapeutic potential of GPR119 agonism. The provided experimental protocols and diagrams offer a framework for the continued investigation and validation of compounds targeting the GPR119-PYY axis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Species Potency of GSK-1292263 Hydrochloride
Introduction
GSK-1292263 hydrochloride is a small molecule compound investigated for its potential in treating Type 2 Diabetes Mellitus.[1][2][3][4] Initial research and available data have definitively characterized GSK-1292263 not as a SHIP2 (SH2 domain-containing inositol 5'-phosphatase 2) inhibitor, but as a potent G protein-coupled receptor 119 (GPR119) agonist.[1][2][5] This guide provides a detailed comparison of its potency in different species based on its activity as a GPR119 agonist.
GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation is a key mechanism for regulating glucose homeostasis, making it a significant target in diabetes research. Agonism of GPR119 stimulates glucose-dependent insulin release and promotes the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1).[6]
For researchers exploring the insulin signaling pathway via SHIP2 inhibition, this guide will also briefly discuss the mechanism of SHIP2 and provide examples of alternative compounds that target this distinct pathway.
Part 1: GSK-1292263 - A GPR119 Agonist
Mechanism of Action
As a GPR119 agonist, GSK-1292263 binds to and activates the GPR119 receptor. This activation initiates a downstream signaling cascade through the Gs alpha subunit, leading to increased intracellular cyclic AMP (cAMP) levels. In pancreatic β-cells, this rise in cAMP enhances glucose-dependent insulin secretion. In intestinal L-cells, it triggers the release of GLP-1, which in turn potentiates insulin secretion and promotes satiety.
Cross-Species Potency Data
The potency of GSK-1292263 has been evaluated in both human and rat GPR119 receptor assays. The data, presented as pEC50 (the negative logarithm of the half-maximal effective concentration), demonstrates comparable high potency across these species.
| Compound | Target | Species | Potency (pEC50) | Reference |
| GSK-1292263 | GPR119 | Human | 6.9 | [1][3] |
| GSK-1292263 | GPR119 | Rat | 6.7 | [1][3] |
Experimental Protocol: GPR119 Potency Determination (Representative)
A common method to determine the potency of a GPR119 agonist is through a cell-based assay measuring the accumulation of intracellular cAMP.
Objective: To determine the EC50 value of GSK-1292263 on the GPR119 receptor.
Materials:
-
A stable cell line expressing the recombinant human or rat GPR119 receptor (e.g., HEK293 or CHO cells).
-
This compound.
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or fluorescence polarization-based).
-
384-well microplates.
Procedure:
-
Cell Preparation: Culture the GPR119-expressing cells to optimal confluency and harvest. Resuspend the cells in assay buffer to the desired density.
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer to create a dose-response curve (e.g., 10-point, 3-fold dilutions).
-
Assay Plate Setup: Dispense the cell suspension into the wells of a 384-well plate.
-
Compound Addition: Add the diluted GSK-1292263 or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP production.
-
Detection: Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Read the plate on a compatible plate reader. Convert the raw data to cAMP concentrations. Plot the dose-response curve using non-linear regression (log(agonist) vs. response) to calculate the pEC50 value.
Part 2: SHIP2 Inhibition - An Alternative Therapeutic Pathway
For researchers focused on SHIP2, it represents a distinct target within the insulin signaling cascade. SHIP2 is a lipid phosphatase that acts as a negative regulator of this pathway.
Mechanism of Action
Upon insulin binding to its receptor, PI3K (Phosphoinositide 3-kinase) is activated, phosphorylating PIP2 (Phosphatidylinositol 4,5-bisphosphate) to generate PIP3 (Phosphatidylinositol 3,4,5-trisphosphate). PIP3 acts as a second messenger, recruiting and activating downstream effectors like Akt, which promotes glucose uptake via GLUT4 translocation. SHIP2 counteracts this by dephosphorylating PIP3 at the 5' position, converting it to PI(3,4)P2, thereby dampening the insulin signal.[7][8] Inhibition of SHIP2 is hypothesized to increase PIP3 levels, enhance insulin sensitivity, and improve glucose metabolism.[8][9]
Alternative SHIP2 Inhibitors
Several small molecules have been identified as SHIP2 inhibitors, providing alternative tools for studying this pathway. One such compound is AS1949490 , which has been shown to be a potent and selective SHIP2 inhibitor that enhances insulin-induced Akt phosphorylation.[8]
Experimental Protocol: SHIP2 Inhibition Assay (Representative)
A fluorescence polarization (FP) assay is a common in vitro method to measure the enzymatic activity of SHIP2 and the potency of its inhibitors.
Objective: To determine the IC50 value of a test compound against SHIP2.
Materials:
-
Recombinant human SHIP2 enzyme.
-
Fluorescently labeled substrate (e.g., a fluorescent PI(3,4,5)P3 probe).
-
PI(3,4)P2 detector protein.
-
Test compound (e.g., AS1949490).
-
Assay buffer and 384-well black microplates.
Procedure:
-
Reagent Preparation: Prepare solutions of SHIP2 enzyme, substrate, and detector protein in assay buffer.
-
Compound Dilution: Create a serial dilution of the test compound.
-
Enzymatic Reaction: In the microplate wells, mix the SHIP2 enzyme with the test compound dilutions or vehicle control.
-
Initiate Reaction: Add the PI(3,4,5)P3 substrate to all wells to start the enzymatic reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature. The enzyme will convert the substrate to PI(3,4)P2.
-
Detection: Add the PI(3,4)P2 detector protein and the fluorescent probe to the wells. The detector protein binds to the enzymatically produced PI(3,4)P2, displacing the fluorescent probe and causing a decrease in fluorescence polarization.
-
Data Analysis: Read the plate using a fluorescence polarization reader. The degree of inhibition is proportional to the polarization signal. Plot the dose-response curve to calculate the IC50 value.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medkoo.com [medkoo.com]
- 4. | BioWorld [bioworld.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose metabolism activation by SHIP2 inhibitors via up-regulation of GLUT1 gene in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of SH2 Domain-Containing Inositol-5′-Phosphatase 1 (SHIP1) and SHIP2 Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GPR119 Agonists: GSK-1292263, MBX-2982, and DS-8500a
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes and related metabolic disorders. Its activation stimulates glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells. This dual mechanism of action has led to the development of several synthetic GPR119 agonists. This guide provides a comparative overview of three key GPR119 agonists: GSK-1292263, MBX-2982, and DS-8500a, summarizing their performance based on available preclinical data.
In Vitro Pharmacology: Potency and Efficacy
A direct head-to-head comparison of the in vitro pharmacology of GSK-1292263, MBX-2982, and DS-8500a in a single study is not publicly available. However, by compiling data from various sources, we can obtain an estimate of their relative potencies. The following table summarizes the available in vitro data for each agonist on human GPR119, primarily from cAMP accumulation assays.
| Agonist | Assay Type | Cell Line | Parameter | Value | Source |
| GSK-1292263 | cAMP Accumulation | Not Specified | pEC50 | 6.9 | [1] |
| MBX-2982 | cAMP Accumulation | CHO-K1 expressing hGPR119 | EC50 | 3.9 nM | [2] |
| DS-8500a | cAMP Accumulation | CHO-K1 expressing hGPR119 | EC50 | 51.5 nM | [3] |
Note: Direct comparison of EC50 values across different studies should be done with caution due to variations in experimental conditions. The pEC50 for GSK-1292263 is converted to an approximate EC50 of 126 nM for comparative purposes. Based on this limited data, MBX-2982 appears to be the most potent of the three agonists in vitro.
In Vivo Efficacy: Glucose Homeostasis in a Diabetic Rat Model
A key study by Matsumoto et al. (2018) provides a direct head-to-head comparison of the in vivo efficacy of GSK-1292263, MBX-2982, and DS-8500a in a neonatal streptozotocin-induced diabetic rat model. The study assessed the glucose-lowering effects of these agonists during an oral glucose tolerance test (OGTT).
| Agonist (30 mg/kg) | Time Point | Plasma Glucose (mg/dL) | % Glucose Reduction vs. Vehicle |
| Vehicle | 0 min | 138 ± 5 | - |
| 30 min | 359 ± 13 | - | |
| 60 min | 341 ± 14 | - | |
| 120 min | 219 ± 12 | - | |
| GSK-1292263 | 0 min | 135 ± 4 | - |
| 30 min | 315 ± 15 | 12.3% | |
| 60 min | 299 ± 16 | 12.3% | |
| 120 min | 201 ± 11 | 8.2% | |
| MBX-2982 | 0 min | 137 ± 5 | - |
| 30 min | 308 ± 14 | 14.2% | |
| 60 min | 289 ± 15 | 15.2% | |
| 120 min | 195 ± 10 | 11.0% | |
| DS-8500a | 0 min | 136 ± 4 | - |
| 30 min | 275 ± 12 | 23.4% | |
| 60 min | 251 ± 13 | 26.4% | |
| 120 min | 178 ± 9* | 18.7% |
*p < 0.05, **p < 0.01 vs. Vehicle. Data is presented as mean ± SEM.[3]
In this preclinical model, DS-8500a demonstrated the most robust glucose-lowering effect compared to GSK-1292263 and MBX-2982.[3]
Effects on Incretin and Insulin Secretion
While a direct head-to-head comparative study on insulin and GLP-1 secretion for all three agonists is not available, individual studies provide insights into their mechanisms.
-
GSK-1292263: In preclinical studies, GSK-1292263 was shown to increase circulating levels of GLP-1, GIP, and PYY in rats.[4] In an intravenous glucose tolerance test in rats, it led to a 30-60% increase in the peak insulin response.[5] However, in clinical trials with type 2 diabetic patients, GSK1292263 did not significantly affect circulating glucose, insulin, or GLP-1 levels, though it did increase PYY levels.[6]
-
MBX-2982: Studies have shown that MBX-2982 stimulates GLP-1 secretion in vitro and in vivo in mice.[7][8] It also directly stimulates glucose-stimulated insulin secretion (GSIS) from isolated islets.[8] In a clinical study with type 1 diabetic patients, MBX-2982 increased GLP-1 response during a mixed-meal test.[9]
-
DS-8500a: In preclinical studies, DS-8500a augmented plasma GLP-1 concentrations and enhanced GSIS in rats.[3] In a phase II clinical trial in Japanese patients with type 2 diabetes, DS-8500a was shown to improve β-cell function and significantly increase both first- and second-phase insulin secretion.[10][11]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental procedures involved in the evaluation of these GPR119 agonists, the following diagrams illustrate the GPR119 signaling pathway and a typical experimental workflow for an oral glucose tolerance test.
Caption: GPR119 Signaling Pathway in Pancreatic β-Cells.
Caption: Oral Glucose Tolerance Test (OGTT) Workflow.
Experimental Protocols
cAMP Accumulation Assay (HTRF)
This assay measures the ability of a GPR119 agonist to stimulate the production of cyclic AMP (cAMP) in a cell line stably expressing the human GPR119 receptor.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Test compounds (GPR119 agonists)
-
Forskolin (positive control)
-
cAMP HTRF kit (e.g., from Cisbio)
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into 384-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls (forskolin and vehicle) in assay buffer containing a phosphodiesterase inhibitor.
-
Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 ratio and normalize the data. Generate dose-response curves and calculate EC50 and Emax values.[12]
Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
This assay assesses the ability of a GPR119 agonist to potentiate glucose-stimulated insulin secretion from a mouse insulinoma cell line.
Materials:
-
MIN6 cells
-
Cell culture medium (e.g., DMEM with 15% FBS)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA
-
Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)
-
Test compounds (GPR119 agonists)
-
Insulin ELISA kit
Procedure:
-
Cell Seeding: Seed MIN6 cells into 24-well plates and culture until they reach 80-90% confluency.
-
Pre-incubation: Wash the cells with KRBB containing low glucose and then pre-incubate in the same buffer for 1-2 hours at 37°C.
-
Stimulation: Replace the pre-incubation buffer with KRBB containing low or high glucose, with or without the test compounds.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
Data Analysis: Normalize insulin secretion to total protein content or cell number.[13][14][15]
In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents
This test evaluates the effect of a GPR119 agonist on glucose disposal in vivo.
Materials:
-
Rodents (e.g., rats or mice)
-
GPR119 agonist and vehicle
-
Glucose solution (e.g., 20% in water)
-
Glucometer and test strips
-
Blood collection tubes (with anticoagulant and DPP-4 inhibitor for GLP-1 measurement)
Procedure:
-
Fasting: Fast the animals overnight (16-18 hours) with free access to water.
-
Baseline Measurement: At t=0, take a baseline blood sample from the tail vein to measure blood glucose.
-
Compound Administration: Administer the GPR119 agonist or vehicle orally by gavage.
-
Waiting Period: Wait for a specified period (e.g., 30-60 minutes) for the compound to be absorbed.
-
Glucose Challenge: Administer a glucose solution orally by gavage (e.g., 2 g/kg body weight).
-
Blood Glucose Monitoring: Measure blood glucose from the tail vein at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Blood Sampling for Hormones: At selected time points, collect larger blood samples into appropriate tubes for later analysis of insulin and GLP-1 levels.
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC). Analyze hormone levels by ELISA or other immunoassays.[16][17][18][19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. books.rsc.org [books.rsc.org]
- 3. DS-8500a, an Orally Available G Protein-Coupled Receptor 119 Agonist, Upregulates Glucagon-Like Peptide-1 and Enhances Glucose-Dependent Insulin Secretion and Improves Glucose Homeostasis in Type 2 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. | BioWorld [bioworld.com]
- 6. Gut hormone pharmacology of a novel GPR119 agonist (GSK1292263), metformin, and sitagliptin in type 2 diabetes mellitus: results from two randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. G protein‐coupled receptor 119 agonist DS‐8500a effects on pancreatic β‐cells in Japanese type 2 diabetes mellitus patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Glucose stimulated insulin secretion (GSIS) and calcium influx assays [bio-protocol.org]
- 14. A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 17. olac.berkeley.edu [olac.berkeley.edu]
- 18. biorxiv.org [biorxiv.org]
- 19. mmpc.org [mmpc.org]
GSK-1292263 Hydrochloride: A Comparative Guide for GPR119 Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK-1292263 hydrochloride with other tool compounds for the validation of GPR119, a promising G-protein coupled receptor target for the treatment of type 2 diabetes and other metabolic disorders. The information presented is based on available experimental data to assist researchers in selecting the most appropriate tool compound for their studies.
Introduction to GPR119 Agonists
G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). This dual mechanism of action makes GPR119 an attractive therapeutic target. A variety of synthetic GPR119 agonists have been developed as tool compounds to probe the function of this receptor.
Comparative Performance of GPR119 Agonists
The following tables summarize the in vitro potency and in vivo efficacy of this compound in comparison to other commonly used GPR119 agonists.
In Vitro Potency
| Compound | Human GPR119 EC50 (nM) | Rat GPR119 EC50 (nM) | Mouse GPR119 EC50 (nM) | Notes |
| GSK-1292263 | pEC50: 6.9 (~126 nM)[1] | pEC50: 6.7 (~200 nM)[1] | - | Orally available.[1] |
| AR231453 | 0.68 - 4.7[2][3] | 14[4] | 12[4] | Potent and selective.[2][3] |
| MBX-2982 | 3.9[5] | - | - | Selective and orally available.[6] |
| DS-8500a | 51.5[7] | 98.4[7] | 108.1[7] | Orally available.[7] |
In Vivo Efficacy
| Compound | Animal Model | Dose | Key Findings |
| GSK-1292263 | Zucker Diabetic Fatty (ZDF) rats | 6-week treatment | Increased insulin immunoreactivity in pancreatic sections.[2] |
| GSK-1292263 | Sprague-Dawley rats | 3-30 mg/kg (single dose) | Increased circulating GLP-1, GIP, and PYY.[2] |
| AR231453 | C57BL/6 mice | 20 mg/kg (oral) | Markedly improved oral glucose tolerance.[3] |
| MBX-2982 | C57BL/6 mice | 10 mg/kg (oral) | Increased plasma GLP-1 levels without a glucose load.[4] |
| DS-8500a | Neonatal streptozotocin-treated (nSTZ) rats | - | Greater glucose-lowering effect in OGTT compared to GSK1292263 and MBX-2982.[7] |
GPR119 Signaling Pathway and Experimental Workflow
The activation of GPR119 by an agonist initiates a signaling cascade that ultimately leads to insulin and GLP-1 secretion. A typical experimental workflow to assess the efficacy of a GPR119 agonist involves in vitro and in vivo studies.
GPR119 signaling cascade upon agonist binding.
Experimental workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.
cAMP Accumulation Assay
This assay measures the intracellular accumulation of cAMP in response to GPR119 activation.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX)
-
This compound and other test compounds
-
Forskolin (positive control)
-
DMSO (vehicle)
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
-
384-well white opaque microplates
Protocol:
-
Cell Seeding: Seed HEK293-hGPR119 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds and forskolin in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Assay Initiation: Aspirate the culture medium from the cells and add the assay buffer containing the test compounds or controls.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the potentiation of glucose-stimulated insulin secretion by GPR119 agonists in pancreatic β-cells.
Materials:
-
MIN6 or INS-1E insulin-secreting cells
-
Cell culture medium
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Glucose solutions (2.8 mM and 16.7 mM in KRBH)
-
This compound and other test compounds
-
96-well cell culture plates
-
Insulin ELISA kit
Protocol:
-
Cell Seeding: Seed MIN6 or INS-1E cells into 96-well plates and culture until they form a confluent monolayer.
-
Pre-incubation: Wash the cells twice with glucose-free KRBH and then pre-incubate in KRBH containing 2.8 mM glucose for 1-2 hours at 37°C.
-
Stimulation: Aspirate the pre-incubation buffer and add KRBH containing either 2.8 mM (basal) or 16.7 mM (stimulatory) glucose, along with various concentrations of the test compounds or vehicle control.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion data to the protein content of the cells in each well. Plot the insulin concentration against the agonist concentration for both low and high glucose conditions.
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo assay evaluates the effect of GPR119 agonists on glucose disposal after an oral glucose challenge.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Glucose solution (2 g/kg body weight)
-
This compound and other test compounds formulated for oral gavage
-
Blood glucose meter and test strips
-
Oral gavage needles
Protocol:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Compound Administration: Administer the test compound or vehicle control via oral gavage.
-
Baseline Blood Glucose: After 30-60 minutes, measure the baseline blood glucose level (time 0) from a tail snip.
-
Glucose Challenge: Immediately after the baseline reading, administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of the compound on glucose tolerance.
Conclusion
This compound serves as a valuable tool compound for the investigation of GPR119 biology. This guide provides a comparative overview of its performance against other known GPR119 agonists, along with detailed experimental protocols to facilitate reproducible research. The choice of the most suitable agonist will depend on the specific experimental context, including the species being studied and the desired in vitro or in vivo outcomes. Careful consideration of the potency and efficacy data presented herein will aid researchers in making an informed decision for their GPR119 validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. GSIS [ndfs.byu.edu]
- 7. DS-8500a, an Orally Available G Protein-Coupled Receptor 119 Agonist, Upregulates Glucagon-Like Peptide-1 and Enhances Glucose-Dependent Insulin Secretion and Improves Glucose Homeostasis in Type 2 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Synthetic Agonist GSK-1292263 and Endogenous Ligands of the GPR119 Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic GPR119 agonist GSK-1292263 and its endogenous counterparts, supported by experimental data and detailed methodologies. This analysis focuses on their performance in activating the G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and other metabolic disorders.
GPR119, predominantly expressed in pancreatic β-cells and intestinal L-cells, plays a crucial role in glucose homeostasis. Its activation leads to the release of insulin and incretin hormones like glucagon-like peptide-1 (GLP-1), making it an attractive therapeutic target. This guide delves into a comparative analysis of GSK-1292263, a potent synthetic agonist, and the primary endogenous ligands, oleoylethanolamide (OEA) and lysophosphatidylcholine (LPC).
Quantitative Comparison of Ligand Potency
The potency of GPR119 agonists is a critical determinant of their therapeutic potential. The following table summarizes the available quantitative data for GSK-1292263 and the endogenous ligands. It is important to note that direct comparisons can be challenging due to variations in experimental systems and conditions across different studies.
| Ligand | Ligand Type | Potency (EC50/pEC50) | Species | Assay Type | Reference |
| GSK-1292263 | Synthetic Agonist | pEC50: 6.9 (EC50 ≈ 126 nM) | Human | cAMP Accumulation | [1][2] |
| pEC50: 6.7 (EC50 ≈ 200 nM) | Rat | cAMP Accumulation | [1][2] | ||
| Oleoylethanolamide (OEA) | Endogenous Ligand | EC50 in low µM range | Not Specified | Not Specified | [3] |
| Lysophosphatidylcholine (LPC) | Endogenous Ligand | Potent Agonist | Not Specified | Not Specified | [4][5] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. The EC50 values for GSK-1292263 were calculated from the provided pEC50 values. The potency of endogenous ligands is often reported with more variability and in some cases, qualitatively.
GPR119 Signaling Pathway and Agonist Action
Activation of GPR119 by both synthetic and endogenous agonists initiates a well-defined signaling cascade within pancreatic β-cells and intestinal L-cells. As a Gs-coupled receptor, its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP levels activates Protein Kinase A (PKA), which in turn promotes the exocytosis of insulin-containing granules from β-cells and GLP-1-containing granules from L-cells.[6]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of GPR119 agonists. Below are representative protocols for key in vitro experiments.
cAMP Accumulation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the intracellular accumulation of cAMP in response to GPR119 activation.
1. Cell Culture and Preparation:
-
Culture HEK293 cells stably expressing human GPR119 in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
On the day of the assay, harvest the cells and resuspend them in a stimulation buffer.
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds (GSK-1292263, OEA, LPC) and a positive control (e.g., Forskolin) in the stimulation buffer.
-
Dispense 5 µL of the cell suspension into each well of a 384-well low-volume microplate.
-
Add 5 µL of the diluted test compounds or controls to the respective wells.
-
Seal the plate and incubate at room temperature for 30 minutes.
-
Following incubation, add 5 µL of the HTRF cAMP-d2 reagent, followed by 5 µL of the HTRF anti-cAMP-cryptate reagent to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
3. Data Acquisition and Analysis:
-
Measure the HTRF signal using a compatible plate reader with an excitation wavelength of 337 nm and emission wavelengths of 665 nm and 620 nm.
-
The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of cAMP produced.
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the HTRF ratios of the test samples to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[7][8][9][10]
Glucagon-Like Peptide-1 (GLP-1) Secretion Assay
This assay measures the amount of GLP-1 secreted from an enteroendocrine L-cell line, such as GLUTag or STC-1, in response to GPR119 agonism.
1. Cell Culture and Seeding:
-
Culture GLUTag cells in a suitable medium at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells into 24-well plates and grow to approximately 80% confluency.
2. Assay Procedure:
-
On the day of the experiment, wash the cells twice with a basal secretion buffer (e.g., Krebs-Ringer Bicarbonate Buffer).
-
Pre-incubate the cells in the basal buffer for 30 minutes at 37°C.
-
Prepare solutions of the test compounds (GSK-1292263, OEA, LPC) at various concentrations in the secretion buffer. Include a vehicle control.
-
Aspirate the pre-incubation buffer and add the compound solutions to the cells.
-
Incubate the plate for 2 hours at 37°C.
-
After incubation, collect the supernatants from each well. To prevent GLP-1 degradation, add a DPP-4 inhibitor to the collected samples.
-
Centrifuge the supernatants to remove any cellular debris.
3. GLP-1 Measurement (ELISA):
-
Quantify the concentration of total or active GLP-1 in the supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer’s instructions.
-
Briefly, add the samples and standards to the wells of the ELISA plate pre-coated with a capture antibody.
-
Incubate, wash, and then add a detection antibody conjugated to an enzyme (e.g., HRP).
-
After another incubation and wash step, add the substrate solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the GLP-1 concentration in the samples based on the standard curve.[11][12][13][14][15]
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative analysis of GPR119 agonists.
Logical Framework for Comparative Analysis
The objective comparison of GSK-1292263 and endogenous GPR119 ligands is based on a structured evaluation of their key performance attributes.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jme.bioscientifica.com [jme.bioscientifica.com]
- 13. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. anshlabs.com [anshlabs.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of GSK-1292263 Hydrochloride
The proper disposal of GSK-1292263 hydrochloride, a novel GPR119 agonist used in research settings, is paramount to ensuring laboratory safety and environmental protection.[1][2] As a specialized research chemical, it must be managed as hazardous waste in accordance with institutional and regulatory guidelines. The following procedures provide a comprehensive, step-by-step guide for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal process, consult your institution's Environmental Health and Safety (EHS) department.[3] All laboratory personnel handling chemical waste must be trained on proper procedures.[4]
Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves are required.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A lab coat should be worn to protect from spills.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Unused Product: Any unwanted or expired this compound should be disposed of as chemical waste. Do not mix it with other waste streams unless explicitly permitted by your EHS department.
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, vials, and bench paper, must be treated as contaminated hazardous waste.[3]
-
Solutions: Liquid waste containing this compound must be collected in a designated, sealed, and properly labeled waste container.[3]
-
Incompatible Chemicals: Store this compound waste separately from incompatible materials. As a general rule, keep acids and bases separate, and segregate oxidizing agents from reducing agents and organic compounds.[5]
-
-
Waste Container Requirements:
-
Compatibility: Use a chemically resistant container, preferably plastic, with a secure, leak-proof screw-on cap.[6][7] The original container is often a suitable option if it is in good condition.[5][8]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Condition: Ensure the container is free from damage or deterioration.[7]
-
-
Waste Accumulation and Storage:
-
Designated Area: Store the waste container in a designated and well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation.[5][6][7]
-
Container Closure: Keep the waste container closed at all times, except when adding waste.[4][6][9]
-
Secondary Containment: Utilize secondary containment systems to prevent spills.[7]
-
-
Arranging for Disposal:
Quantitative Waste Accumulation Limits
The following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting. These are based on typical institutional and regulatory guidelines; always confirm the specific limits with your local EHS department.
| Waste Category | Maximum Accumulation Limit | Action Required |
| General Hazardous Waste | 55 gallons | Contact EHS for removal within 3 calendar days of reaching the limit.[6] |
| Acutely Toxic Chemical Waste | 1 quart (liquid) or 1 kg (solid) | Contact EHS for removal within 3 calendar days of reaching the limit.[6] |
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound beyond the general chemical waste handling procedures outlined above. The primary "protocol" is the institutional hazardous waste management process.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
- 1. medkoo.com [medkoo.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
